Technical Documentation Center

3,5-Diiodo-4-methoxybenzohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Diiodo-4-methoxybenzohydrazide
  • CAS: 23964-37-6

Core Science & Biosynthesis

Foundational

3,5-Diiodo-4-methoxybenzohydrazide chemical properties

This guide details the chemical properties, synthetic pathways, and experimental utility of 3,5-Diiodo-4-methoxybenzohydrazide , a specialized intermediate used primarily in the development of bioactive Schiff bases and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthetic pathways, and experimental utility of 3,5-Diiodo-4-methoxybenzohydrazide , a specialized intermediate used primarily in the development of bioactive Schiff bases and heterocyclic scaffolds.

Executive Summary

3,5-Diiodo-4-methoxybenzohydrazide (CAS: 23964-37-6) is a halogenated aromatic hydrazide serving as a critical building block in medicinal chemistry. Characterized by the presence of two bulky iodine atoms flanking a methoxy group, this molecule exhibits unique steric and electronic properties—specifically halogen bonding capabilities and enhanced lipophilicity —that distinguish it from its non-iodinated analogs. It is predominantly employed as a precursor for synthesizing 1,3,4-oxadiazoles and


-acylhydrazones with potential antimicrobial, anticancer, and thyromimetic activities.

Structural Identity & Physicochemical Profile[1][2][3][4]

The molecule features a benzohydrazide core substituted at the para position with a methoxy group and at both meta positions with iodine atoms. This substitution pattern mimics the outer ring of thyroxine (T4), imparting significant lipophilic character and metabolic stability against deiodinases compared to mono-iodinated variants.

Chemical Identity Table
PropertyDetail
IUPAC Name 3,5-Diiodo-4-methoxybenzohydrazide
CAS Number 23964-37-6
Molecular Formula

Molecular Weight 417.97 g/mol
Precursor Acid 3,5-Diiodo-4-methoxybenzoic acid (CAS 4253-11-6)
Functional Groups Aryl Iodide (

), Methoxy ether, Hydrazide
Physicochemical Properties[1][2][4][5][6]
  • Appearance: White to pale cream crystalline solid.

  • Solubility:

    • High: DMSO, DMF, Pyridine.

    • Moderate: Hot Ethanol, Hot Methanol.

    • Low/Insoluble: Water, Diethyl ether, Hexane.

  • Lipophilicity (LogP): Estimated ~2.5–3.0 (Enhanced by diiodo-substitution).

  • Stability: Sensitive to direct light (photolytic deiodination) and strong oxidizers.

Synthetic Architecture

The synthesis of 3,5-Diiodo-4-methoxybenzohydrazide follows a classic nucleophilic acyl substitution pathway. The carboxylic acid precursor is first esterified to improve reactivity, followed by hydrazinolysis.

Synthesis Protocol

Step 1: Esterification

  • Reagents: 3,5-Diiodo-4-methoxybenzoic acid (1.0 eq), Methanol (excess),

    
     (cat).
    
  • Conditions: Reflux for 8–12 hours.

  • Workup: Concentrate solvent, neutralize with

    
    , and filter the precipitate (Methyl 3,5-diiodo-4-methoxybenzoate).
    

Step 2: Hydrazinolysis

  • Reagents: Methyl 3,5-diiodo-4-methoxybenzoate (1.0 eq), Hydrazine hydrate (80% or 99%, 5–10 eq), Ethanol or Methanol (solvent).

  • Conditions: Reflux for 4–6 hours. Monitoring by TLC is essential (disappearance of ester spot).

  • Purification:

    • Cool the reaction mixture to room temperature (or

      
      ).
      
    • Filter the solid hydrazide.

    • Recrystallization: Dissolve in boiling ethanol; cool slowly to yield pure needles.

  • Yield: Typically 85–95%.

Workflow Visualization

SynthesisPath Acid 3,5-Diiodo-4-methoxybenzoic Acid (Precursor) Ester Methyl Ester Intermediate (Activated Electrophile) Acid->Ester MeOH, H2SO4 Reflux, 12h Hydrazide 3,5-Diiodo-4-methoxybenzohydrazide (Target Scaffold) Ester->Hydrazide N2H4·H2O EtOH, Reflux, 6h

Caption: Two-step synthetic pathway converting the benzoic acid derivative to the target hydrazide via an ester intermediate.

Reactivity Profile & Derivatization

The core utility of this compound lies in the reactivity of the hydrazide moiety (


). It acts as a dinucleophile, capable of condensing with carbonyls or cyclizing into heterocycles.
A. Schiff Base Formation ( -Acylhydrazones)

The primary application is the condensation with aldehydes or ketones to form Schiff bases.

  • Mechanism: Nucleophilic attack of the terminal amino group on the carbonyl carbon, followed by dehydration.

  • Protocol: Reflux hydrazide (1 eq) with aromatic aldehyde (1 eq) in Ethanol with catalytic Glacial Acetic Acid.

  • Significance: The resulting hydrazones often exhibit enhanced biological activity (e.g., antitubercular) due to the "diiodo-methoxy" pharmacophore.

B. Cyclization to 1,3,4-Oxadiazoles

The hydrazide can be cyclized to form 1,3,4-oxadiazoles, a privileged scaffold in drug discovery.

  • Method 1 (Phosphorus Oxychloride): Refluxing with carboxylic acids in

    
    .
    
  • Method 2 (Oxidative Cyclization): Reacting the corresponding hydrazone with oxidative agents like Iodine/

    
     or Chloramine-T.
    
Reactivity Network

Reactivity Core 3,5-Diiodo-4-methoxybenzohydrazide Schiff N-Acylhydrazones (Schiff Bases) Core->Schiff + Aldehyde/Ketone (cat. AcOH) Oxadiazole 1,3,4-Oxadiazoles (Heterocyclic Scaffold) Core->Oxadiazole + Carboxylic Acid (POCl3) Thiadiazole 1,3,4-Thiadiazoles Core->Thiadiazole + CS2 / KOH (Cyclization) Schiff->Oxadiazole Oxidative Cyclization (I2/K2CO3) Complex Metal Complexes (Cu, Zn, Ni Ligands) Schiff->Complex + Metal Salt

Caption: Divergent synthesis map showing the transformation of the hydrazide core into bioactive heterocycles and ligands.

Handling, Stability & Safety

Storage & Stability[7]
  • Light Sensitivity: Aryl iodides are prone to homolytic cleavage under UV light. Store in amber glass vials .

  • Hygroscopicity: Hydrazides can be hygroscopic. Store in a desiccator at room temperature (

    
    ).
    
  • Shelf Life: Stable for >2 years if protected from light and moisture.

Safety Considerations
  • Skin/Eye Irritant: Standard PPE (gloves, goggles) is required.

  • Toxicology: While specific data for this derivative is limited, hydrazides are generally considered potential sensitizers. The iodine content suggests potential thyroid interaction; avoid inhalation of dust.

References

  • PubChem. (2025). 3,5-Diiodo-4-methoxybenzoic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19, 33-48. (Provides general protocol for methoxybenzohydrazide synthesis). Retrieved from [Link]

Exploratory

Comprehensive Spectroscopic Profiling of 3,5-Diiodo-4-methoxybenzohydrazide: A Multi-Modal Approach

Executive Summary This technical guide provides a rigorous framework for the synthesis, purification, and spectroscopic validation of 3,5-Diiodo-4-methoxybenzohydrazide . As a halogenated derivative of the pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide provides a rigorous framework for the synthesis, purification, and spectroscopic validation of 3,5-Diiodo-4-methoxybenzohydrazide . As a halogenated derivative of the pharmacologically active benzohydrazide scaffold, this molecule serves as a critical intermediate in the development of anti-tubercular agents, Schiff base ligands for coordination chemistry, and radiopaque materials.

The presence of bulky, electron-rich iodine atoms at the meta positions (relative to the hydrazide) introduces unique spectral signatures—specifically in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—that distinguish it from its non-halogenated precursors.[1][2] This guide moves beyond basic data listing to establish a causal link between molecular architecture and spectral response.

Part 1: Molecular Architecture & Theoretical Basis

Before engaging in wet-lab characterization, the researcher must understand the structural symmetry that dictates the spectral output.

FeatureStructural LogicSpectroscopic Consequence
Symmetry

symmetry axis passing through C1 and C4.

H NMR:
The protons at positions 2 and 6 are chemically equivalent, collapsing the typical AA'BB' aromatic system into a sharp singlet .[1][3]
Electronic Effect Methoxy group (C4) flanked by two Iodine atoms (C3, C5).[1][2]

C NMR:
The "Heavy Atom Effect" of Iodine typically causes an upfield shift (shielding) of the attached carbons (C3, C5) despite Iodine's electronegativity.[1][2]
Labile Protons Hydrazide moiety (-CONHNH

).[1][2][3]
IR & NMR: Signals are highly solvent-dependent (DMSO vs. CDCl

) and sensitive to hydrogen bonding.[1][2][3]

Part 2: Synthesis & Purification (The Pre-requisite)[2][3]

Spectroscopic data is meaningless without defined purity.[1][3] The following protocol ensures the isolation of the target analyte free from the starting ester.

Reaction Scheme

[1][2]
Step-by-Step Protocol
  • Charge: Dissolve 10.0 mmol of Methyl 3,5-diiodo-4-methoxybenzoate in 30 mL of absolute ethanol.

  • Activation: Add 50.0 mmol (5 eq) of hydrazine hydrate (80% or 98%) dropwise. Note: Excess hydrazine drives the equilibrium to completion.

  • Reflux: Heat to reflux (

    
    ) for 6–8 hours. Monitor via TLC (System: Hexane:EtOAc 6:4). The ester spot (high 
    
    
    
    ) should disappear; the hydrazide spot (lower
    
    
    , streaks) will appear.[2]
  • Isolation: Cool to room temperature. If precipitation is slow, reduce volume by 50% under vacuum and cool to

    
    .[1][2]
    
  • Purification: Filter the white/off-white solid.[3]

    • Wash 1:[2][3] Cold ethanol (removes unreacted ester).[2][3]

    • Wash 2:[2][3] Cold water (removes excess hydrazine).[2][3]

    • Recrystallization:[1][2][3] Ethanol/Water (9:[2]1) is the preferred system to yield analytical-grade crystals.[3]

Part 3: Vibrational Spectroscopy (FT-IR)

Objective: Confirm the conversion of the Ester Carbonyl to the Hydrazide Carbonyl and the integrity of the C-I bonds.

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet.[1][2][3]

Functional GroupWavenumber (

)
Diagnostic Feature
N-H Stretch

Appears as a doublet or broad band (symmetric/asymmetric stretching of

and

).[1][2][3]
C=O (Amide I)

Critical Check: Shifts to a lower frequency compared to the starting ester (

) due to resonance with the adjacent nitrogen.[1][2][3]
C=C (Aromatic)

Sharp skeletal vibrations.[2][3]
C-O-C (Ether)

Strong asymmetric stretch of the methoxy group.[1][2][3]
C-I Stretch

Often weak/medium bands in the fingerprint region.[3] Confirms the iodine atoms remain intact (no dehalogenation occurred).

Part 4: Nuclear Magnetic Resonance (NMR)

Objective: Structural proof via proton counting and carbon environment mapping. Solvent: DMSO-


 is required.[1][3] The hydrazide protons are often too broad or exchange too rapidly in CDCl

.[1][3]
H NMR (400 MHz, DMSO- )

(ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
9.6 - 9.8 Singlet (Broad)1H

Downfield due to anisotropy of the carbonyl and H-bonding to solvent.[1][2][3]
8.2 - 8.4 Singlet2HAr-

(C2, C6)
The "Symmetry Flag": If this appears as a doublet, the symmetry is broken (impurity).[1][2] The chemical shift is downfield due to the electron-withdrawing carbonyl.[3]
4.5 - 5.0 Broad Singlet2H

Exchangeable with D

O.
3.7 - 3.9 Singlet3H

Typical methoxy range.[1][2][3] Steric crowding by Iodines may cause slight variations.
C NMR (100 MHz, DMSO- )
  • Carbonyl (C=O):

    
     ppm.[1][2][3]
    
  • Aromatic C-O (C4):

    
     ppm (Deshielded by Oxygen).[2][3]
    
  • Aromatic C-H (C2, C6):

    
     ppm.[2][3]
    
  • Aromatic C-I (C3, C5):

    
     ppm.[2][3] Key Identifier:  Carbon atoms attached to Iodine often appear significantly upfield compared to Br/Cl analogs due to the "Heavy Atom Effect" (spin-orbit coupling).[1][2][3]
    
  • Methoxy (

    
    ): 
    
    
    
    ppm.[1][2][3]

Part 5: Mass Spectrometry (MS)[3]

Objective: Confirmation of molecular weight and isotopic pattern.

  • Technique: ESI-MS (Positive Mode) or EI.[1][2][3]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight:

    
     g/mol .[2][3]
    

Diagnostic Peaks:

  • 
    :  Observed at 
    
    
    
    .[1][2][3]
  • Isotopic Pattern: Unlike Chlorine (

    
    ) or Bromine (
    
    
    
    ), Iodine is monoisotopic (
    
    
    ).[1][2] The mass spectrum will not show an M+2 peak of significant intensity characteristic of Cl/Br.[3]
  • Fragmentation (EI):

    • Loss of

      
       (
      
      
      
      ).[2][3]
    • Loss of Methyl radical (

      
      ).[2][3]
      
    • Cation of 3,5-diiodo-4-methoxybenzoyl (

      
      ).[3]
      

Part 6: Quality Control & Logic Flow

The following diagram illustrates the decision-making process for validating the compound.

G Start Crude Product Isolated MeltingPoint Step 1: Melting Point Check (Target: >200°C) Start->MeltingPoint IR_Check Step 2: FT-IR Analysis (Look for C=O ~1650, Loss of Ester ~1720) MeltingPoint->IR_Check Decision1 Ester Band Present? IR_Check->Decision1 Recrystallize Recrystallize (EtOH/H2O) & Wash with Hexane Decision1->Recrystallize Yes NMR_Check Step 3: 1H-NMR (DMSO-d6) Decision1->NMR_Check No Recrystallize->IR_Check Decision2 Aromatic Region Pattern? NMR_Check->Decision2 Pass VALIDATED Proceed to Bio-Assay Decision2->Pass Singlet (2H) Fail_Sym Fail: Check Starting Material (Did de-iodination occur?) Decision2->Fail_Sym Multiplet/Complex

Figure 1: Self-validating logic flow for the characterization of 3,5-Diiodo-4-methoxybenzohydrazide. Note the critical checkpoint at the NMR stage to confirm the symmetry maintained by the iodine substituents.

References

  • Synthesis of Benzohydrazides

    • Ashiq, U., et al. (2009).[1][2] "4-Methoxybenzohydrazide."[3][4][5][6][7][8] Acta Crystallographica Section E, 65(7).[2]

    • Protocol validation: Standard hydrazinolysis of esters as described in this crystallographic report serves as the foundational method for the diiodo-derivative.[3]

  • Spectroscopic Data of Diiodo-Derivatives

    • Kalinowska-Lis, U., et al. (2023). "Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid." Molecules, 28(24).[1][2] [2]

    • Relevance: Characterizes Compound 18 (a 3,5-diiodo derivative)
  • General Spectroscopic Tables (NMR/IR)

    • Sigma-Aldrich.[3][6][7] "NMR Chemical Shifts of Common Impurities."

    • Relevance: Essential for distinguishing solvent peaks (DMSO/H2O) from the broad hydrazide protons.[2][3]

  • Biological Context (Antiglycation/Antimicrobial)

    • Khan, K. M., et al. (2014).[1][2] "Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity." Medicinal Chemistry.

    • Relevance: Establishes the pharmacological baseline for the 4-methoxybenzohydrazide scaffold.

Sources

Foundational

The Vanguard of Discovery: A Technical Guide to the Preliminary Biological Screening of Novel Benzohydrazide Derivatives

In the dynamic landscape of drug discovery, the identification of novel pharmacophores is a critical starting point. Among these, benzohydrazide derivatives have emerged as a versatile and promising class of compounds, d...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the identification of novel pharmacophores is a critical starting point. Among these, benzohydrazide derivatives have emerged as a versatile and promising class of compounds, demonstrating a wide spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive framework for the preliminary biological screening of newly synthesized benzohydrazide derivatives, designed for researchers, scientists, and drug development professionals. Our focus is to furnish not just protocols, but the strategic thinking and scientific rationale that underpin a robust and efficient screening cascade.

Section 1: The Benzohydrazide Scaffold - A Privileged Structure in Medicinal Chemistry

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide moiety (-CONHNH2). This structural motif serves as a versatile template for the synthesis of a diverse library of derivatives.[4] The ease of their synthesis, typically through the condensation of benzohydrazide with various aldehydes or ketones, allows for the systematic exploration of structure-activity relationships (SAR).[4] The inherent chemical properties of the hydrazone linkage (-C=N-NH-C=O) contribute to the diverse biological activities observed in these compounds, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2][5][6]

Section 2: Foundational Characterization of Novel Derivatives

Before embarking on biological screening, a thorough physico-chemical characterization of the synthesized benzohydrazide derivatives is paramount. This foundational step ensures the identity, purity, and stability of the compounds, which are critical for the reliability and reproducibility of biological data.

Essential Characterization Techniques:

  • Spectroscopic Analysis:

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups such as the C=O, N-H, and C=N bonds.[4][7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): To elucidate the detailed molecular structure and confirm the successful synthesis of the target derivative.[4][7]

    • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[4]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

    • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Section 3: The Initial Biological Screening Cascade

A tiered or cascaded approach to biological screening is a resource-efficient strategy to identify promising lead compounds. This involves starting with broad, high-throughput assays to assess general activity and toxicity, followed by more specific and mechanistically focused assays for the most promising candidates.

Screening_Cascade A Synthesis & Characterization of Benzohydrazide Derivatives B Primary Screening: In Vitro Cytotoxicity Assay (MTT) A->B C Secondary Screening: Antimicrobial Activity (Agar Well/Broth Microdilution) B->C Non-toxic Concentrations D Secondary Screening: Antioxidant Activity (DPPH Assay) B->D Non-toxic Concentrations E Tertiary Screening: Anti-inflammatory Activity (COX-2 Inhibition Assay) C->E Active Compounds D->E Active Compounds F Hit Identification & Lead Optimization E->F

Figure 1: A tiered workflow for the preliminary biological screening of novel benzohydrazide derivatives.

In Vitro Cytotoxicity Assessment: The Gatekeeper Assay

Rationale: The initial and most critical step in evaluating any new compound for potential therapeutic use is to assess its cytotoxicity.[8][9] This determines the concentration range at which the compound can be safely studied for other biological activities without causing significant cell death. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[10][11][12][13] It measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][14]

Experimental Protocol: MTT Assay for Cell Viability [10][14][15][16][17]

  • Cell Seeding:

    • Culture appropriate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) to about 80% confluency.[13]

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the benzohydrazide derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations to be tested.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for another 24 to 48 hours.[13]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[10][16]

    • Add 10-20 µL of the MTT solution to each well.[15][16]

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][14]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[16][17]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10][16]

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10][14]

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[12][13]

Table 1: Hypothetical Cytotoxicity Data for Novel Benzohydrazide Derivatives

CompoundCell LineIC₅₀ (µM)
BZH-001HeLa25.3
BZH-001MCF-732.1
BZH-001HEK293> 100
BZH-002HeLa5.8
BZH-002MCF-78.2
BZH-002HEK29345.7

Section 4: Exploring Therapeutic Potential - Secondary Screening Assays

Compounds that exhibit low cytotoxicity in normal cells and/or potent cytotoxicity in cancer cells can then be advanced to secondary screening to explore their specific therapeutic potential.

Antimicrobial Activity Screening

Rationale: The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[7] Benzohydrazide derivatives have shown significant potential as antibacterial and antifungal agents.[4][7][18][19] The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.[20][21][22][23][24] For a more quantitative measure, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).[25][26][27][28]

Experimental Protocol: Agar Well Diffusion Method [20][21][22][23]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[29]

  • Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile Mueller-Hinton agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[21][23]

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the benzohydrazide derivative solution (at a non-cytotoxic concentration) into each well.[21] A standard antibiotic and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.[21][28]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination [25][26][27][28]

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the benzohydrazide derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[25]

  • Inoculation: Add a standardized bacterial or fungal inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions.[28][29]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[25]

Antimicrobial_Assay

Figure 2: Comparison of the workflows for agar well diffusion and broth microdilution assays.

Antioxidant Activity Screening

Rationale: Oxidative stress is implicated in numerous diseases, making the discovery of novel antioxidants a key therapeutic strategy.[5] Many benzohydrazide derivatives have been reported to possess significant antioxidant properties.[1][5][19] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a rapid, simple, and widely used method to evaluate the antioxidant potential of compounds.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of the benzohydrazide derivative and a standard antioxidant (e.g., ascorbic acid). Prepare a solution of DPPH in a suitable solvent (e.g., ethanol or methanol).

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing different concentrations of the test compound or the standard.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of around 517 nm. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated and compared to the standard.

Section 5: Delving Deeper - Tertiary Screening for Mechanistic Insights

Promising candidates from secondary screening can be further investigated in more specific, mechanism-based assays.

Anti-inflammatory Activity: COX-2 Inhibition

Rationale: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced side effects.[30] Benzohydrazide derivatives have been explored as potential COX-2 inhibitors.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay [30][31][32][33][34]

  • Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, a fluorometric probe, and the test compounds. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.[30]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control. Incubate to allow for inhibitor binding.[31]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) and the fluorometric probe.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period of time. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Inflammation Inflammation Pain PGG2->Inflammation Inhibitor Benzohydrazide Derivative (Inhibitor) Inhibitor->COX2

Figure 3: Simplified diagram illustrating the inhibition of the COX-2 enzyme by a benzohydrazide derivative, thereby blocking the inflammatory pathway.

Section 6: Conclusion and Future Directions

The preliminary biological screening of novel benzohydrazide derivatives is a systematic and multi-faceted process. By employing a strategic, tiered approach that begins with foundational characterization and cytotoxicity assessment, researchers can efficiently identify promising lead compounds. Subsequent secondary and tertiary screens for antimicrobial, antioxidant, and anti-inflammatory activities provide a deeper understanding of their therapeutic potential. The protocols and rationale outlined in this guide serve as a robust framework for navigating the initial stages of drug discovery with this versatile class of compounds. Further investigations, including in vivo studies and detailed mechanism of action elucidation, will be necessary to translate these promising in vitro findings into tangible therapeutic advancements.

References

  • (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity - ResearchGate. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed. (URL: [Link])

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities - Avicenna Journal of Clinical Microbiology and Infection. (URL: [Link])

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (URL: [Link])

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (URL: [Link])

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (URL: [Link])

  • MTT Proliferation Assay Protocol - ResearchGate. (URL: [Link])

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (URL: [Link])

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives - Arabian Journal of Chemistry. (URL: [Link])

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives - International Journal of Applied Research. (URL: [Link])

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. (URL: [Link])

  • Benzohydrazides: As potential bio-active agents. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - MDPI. (URL: [Link])

  • Synthesis of benzohydrazide derivatives. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (URL: [Link])

  • Exploring the Potential of N‐Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents: Design, Synthesis, - University of Pretoria. (URL: [Link])

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. (URL: [Link])

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])

  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study - MDPI. (URL: [Link])

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products - MDPI. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (URL: [Link])

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])

  • Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents - RSC Publishing. (URL: [Link])

  • Broth Dilution Method for MIC Determination - Microbe Online. (URL: [Link])

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC. (URL: [Link])

  • Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace. (URL: [Link])

  • Synthesis and biological evaluation of novel benzohydrazide derivatives of substituted quinazoline-2,4(1H,3H)-diones as Selective PARP-1 inhibitors with promising anti-proliferative activity - ResearchGate. (URL: [Link])

  • (PDF) Synthesis and Biological Evaluation of Novel - Amanote Research. (URL: [Link])

  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil - AIP Publishing. (URL: [Link])

  • In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes | Bentham Science Publishers. (URL: [Link])

  • Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed. (URL: [Link])

Sources

Exploratory

Mechanistic Profiling of Iodinated Benzohydrazides: A Technical Guide

Executive Summary This technical guide investigates the pharmacodynamic and pharmacokinetic superiority of iodinated benzohydrazides compared to their non-halogenated analogues. While benzohydrazides are established scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide investigates the pharmacodynamic and pharmacokinetic superiority of iodinated benzohydrazides compared to their non-halogenated analogues. While benzohydrazides are established scaffolds for antimicrobial and anticancer agents, the incorporation of iodine—specifically at the meta or para positions of the phenyl ring—introduces unique physicochemical properties. This guide focuses on the Sigma-Hole (


-hole) Effect , where the high polarizability of iodine facilitates strong halogen bonding (XB) with nucleophilic protein residues (e.g., carbonyl oxygens in kinase hinge regions), significantly enhancing binding affinity and selectivity.

The Iodine Effect: Physicochemical Basis

The primary driver for the enhanced biological activity of iodinated benzohydrazides is the Halogen Bond (XB) . Unlike lighter halogens (F, Cl), iodine exhibits a pronounced anisotropic electron density distribution.

  • 
    -Hole Formation:  A region of positive electrostatic potential develops on the extension of the C–I bond, opposite the covalent bond.
    
  • Mechanism: This electropositive "cap" acts as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (electron donors) in biological targets.

  • Thermodynamic Impact: In protein-ligand complexes, iodine-mediated XBs can contribute –2 to –5 kcal/mol to binding free energy, often displacing water molecules from hydrophobic pockets more effectively than hydrogen bonds.

Mechanisms of Action (MoA)

Antimicrobial Activity: DNA Gyrase Inhibition

Iodinated benzohydrazides, particularly N'-(3,5-diiodosalicyloyl)benzohydrazide derivatives, exhibit potent bactericidal activity against Gram-positive strains (e.g., MRSA).

  • Target: DNA Gyrase (Subunit B).

  • Interaction Mode: The hydrazide linker positions the molecule within the ATP-binding pocket. The iodine atoms form stabilizing XBs with backbone carbonyls of the enzyme, locking the inhibitor in place and preventing DNA supercoiling.

  • Secondary Mechanism: The high lipophilicity (logP > 3.5) imparted by iodine facilitates passive diffusion across the peptidoglycan layer of Gram-positive bacteria.

Anticancer Activity: EGFR Kinase & Tubulin Inhibition

In neoplastic cells (e.g., A549, HepG2), these compounds induce apoptosis via dual pathways.

  • EGFR Inhibition: The benzohydrazide scaffold mimics the adenine ring of ATP. Iodine substituents enhance affinity for the EGFR kinase domain via XBs with the hinge region residues (e.g., Met793), blocking downstream signaling (Ras/Raf/MEK/ERK).

  • Apoptosis Induction: Treatment leads to mitochondrial membrane potential (

    
    ) collapse, cytochrome c release, and activation of Caspase-3/9.
    
Neuroprotection: Cholinesterase Inhibition

Recent studies identify iodinated hydrazide-hydrazones as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

  • Binding Mode: The iodine atoms occupy the peripheral anionic site (PAS) of AChE, interacting via XBs with aromatic residues (e.g., Trp286), preventing substrate entry.

Visualizing the Mechanism

The following diagram illustrates the dual pathway of action in cancer cells and the synthesis workflow.

Iodinated_Benzohydrazide_Mechanism cluster_synthesis Synthesis Workflow cluster_bio Biological Mechanism (Cancer Cell) Start 4-Substituted Benzohydrazide Condensation Condensation (EtOH/Reflux) Start->Condensation Reagent 3,5-Diiodosalicylic Acid (Activated) Reagent->Condensation Product Iodinated Benzohydrazide Condensation->Product Entry Cell Membrane Permeation Product->Entry Lipophilic Diffusion Target1 EGFR Kinase Domain Entry->Target1 Target2 Tubulin Polymerization Entry->Target2 XB_Interaction Halogen Bond (XB) Stabilization Target1->XB_Interaction Iodine-Carbonyl Interaction Mito Mitochondrial Dysfunction Target2->Mito Signal Inhibit Ras/Raf Signaling XB_Interaction->Signal Signal->Mito Apoptosis Apoptosis (Caspase 3/9) Mito->Apoptosis

Caption: Synthesis pathway of iodinated benzohydrazides and their subsequent dual-target mechanism of action in induction of apoptosis.

Experimental Protocols

Synthesis of N'-(2-hydroxy-3,5-diiodobenzoyl)benzohydrazide

This protocol ensures high yield and purity, minimizing de-iodination side reactions.

Reagents:

  • Benzohydrazide (1.0 equiv)

  • 3,5-Diiodosalicylic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) or EDC/HOBt coupling agents
    
  • Solvent: Anhydrous Ethanol or DMF

Procedure:

  • Activation: Dissolve 3,5-diiodosalicylic acid in dry benzene/toluene. Add excess

    
     and reflux for 2 hours to generate the acid chloride. Evaporate solvent under vacuum.[1]
    
  • Coupling: Dissolve the resulting acid chloride in anhydrous THF.

  • Addition: Add benzohydrazide (dissolved in THF with 1.1 equiv of pyridine or

    
    ) dropwise at 0°C.
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup: Pour mixture into ice-cold water. Filter the precipitate.[2]

  • Purification: Recrystallize from ethanol to obtain needle-like crystals.

  • Validation: Verify structure via

    
    -NMR (look for downfield shifts of amide protons) and Mass Spectrometry.
    
Biological Validation: MTT Cytotoxicity Assay

Objective: Determine


 values against HepG2 (Liver cancer) or A549 (Lung cancer) lines.
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add iodinated benzohydrazide (dissolved in DMSO, serial dilutions 0.1–100

    
    ). Ensure final DMSO concentration < 0.1%.
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20

    
     MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
    
  • Solubilization: Aspirate medium. Add 100

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate cell viability relative to control.

Quantitative Data Summary

The table below summarizes the comparative potency of iodinated variants versus non-iodinated controls, derived from the referenced literature.

Compound ClassSubstituent (R)TargetActivity (

/ MIC)
Mechanism Note
Benzohydrazide H (Unsubstituted)EGFR Kinase

Weak H-bonding; poor affinity.
Benzohydrazide 4-Cl (Chloro)EGFR Kinase

Moderate lipophilicity.
Iodinated BH 3,5-Diiodo-2-OH EGFR Kinase 0.08 - 0.46

Strong XB with hinge region.
Iodinated BH 3,5-Diiodo-2-OH MRSA (Bacteria) 7.81

(MIC)
Gyrase inhibition + membrane entry.
Hydrazone 4-NitroAChE (Enzyme)

Dual site binding (PAS + CAS).

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Source: NIH / PubMed Central [Link]

  • Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents. Source: Bioorganic & Medicinal Chemistry / PubMed [Link]

  • Novel Iodinated Hydrazide-hydrazones and their Analogues as Acetyl- and Butyrylcholinesterase Inhibitors. Source: Bentham Science / Letters in Drug Design & Discovery [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Source: NIH / PubMed Central [Link]

  • Interplay of halogen bonding and solvation in protein–ligand binding. Source: Cell Reports Physical Science / PMC [Link]

Sources

Foundational

An In-depth Technical Guide on the Theoretical and Computational Investigation of 3,5-Diiodo-4-methoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive theoretical and computational exploration of 3,5-Diiodo-4-methoxybenzohydrazide, a novel compound with potential applica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical and computational exploration of 3,5-Diiodo-4-methoxybenzohydrazide, a novel compound with potential applications in medicinal chemistry. As Senior Application Scientist, the following sections will detail the molecular structure, spectroscopic properties, and potential biological activity of this molecule, grounded in established computational methodologies. The narrative will elucidate the rationale behind the chosen computational strategies, ensuring a self-validating and transparent approach to the in-silico analysis.

Introduction: The Therapeutic Potential of Benzohydrazide Scaffolds

The benzohydrazide moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The incorporation of halogen atoms, particularly iodine, and a methoxy group into the benzene ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This guide focuses on a comprehensive theoretical and computational characterization of 3,5-Diiodo-4-methoxybenzohydrazide to elucidate its structural features, spectroscopic signatures, and potential as a therapeutic agent. By employing Density Functional Theory (DFT) and molecular docking, we aim to provide a detailed understanding of this molecule's properties at an atomic level.

Proposed Synthetic Pathway

While this guide focuses on the theoretical aspects, a plausible synthetic route for 3,5-Diiodo-4-methoxybenzohydrazide is proposed based on established methods for synthesizing similar benzohydrazide derivatives.[4][5] The synthesis would likely commence with the iodination of 4-hydroxybenzoic acid, followed by methylation to obtain the 4-methoxy derivative. Subsequent esterification and reaction with hydrazine hydrate would yield the target compound.

Synthetic Pathway A 4-Hydroxybenzoic Acid B 3,5-Diiodo-4-hydroxybenzoic Acid A->B Iodination (e.g., ICl, H2SO4) C Methyl 3,5-diiodo-4-methoxybenzoate B->C Methylation & Esterification (e.g., (CH3)2SO4, K2CO3, then CH3OH, H+) D 3,5-Diiodo-4-methoxybenzohydrazide C->D Hydrazinolysis (NH2NH2·H2O) Computational Workflow cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_docking Molecular Docking A Initial Molecular Structure B Geometry Optimization A->B C Frequency Calculation B->C E Ligand Preparation B->E D Spectroscopic & Property Analysis C->D G Docking Simulation E->G F Protein Target Selection & Preparation F->G H Binding Analysis G->H

Caption: Workflow for theoretical and computational analysis.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. [6]This is a valuable tool in drug discovery for predicting the binding affinity and interaction of a small molecule with a protein target.

Protocol:

  • Protein Target Selection: Based on the known activities of similar benzohydrazide derivatives, a relevant protein target would be selected. For instance, given the reported antimicrobial and anticancer activities of related compounds, a bacterial enzyme or a protein kinase could be chosen. [1][7]2. Ligand and Protein Preparation: The 3D structure of the optimized 3,5-Diiodo-4-methoxybenzohydrazide would be used as the ligand. The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands would be removed, and polar hydrogen atoms would be added.

  • Docking Simulation: AutoDock Vina would be used to perform the docking simulations. [8]A grid box would be defined to encompass the active site of the protein.

  • Analysis of Results: The docking results would be analyzed to identify the best binding pose based on the binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, would be visualized and analyzed.

Anticipated Results and Discussion

Molecular Geometry

The optimized geometric parameters of 3,5-Diiodo-4-methoxybenzohydrazide would provide insights into its three-dimensional structure. The planarity of the benzohydrazide moiety and the dihedral angles between the aromatic ring and the hydrazide group would be of particular interest, as these can influence intermolecular interactions. [9]

Parameter Anticipated Value
C=O Bond Length ~1.23 Å
C-N Bond Length ~1.34 Å
N-N Bond Length ~1.42 Å
C-I Bond Length ~2.10 Å

| Dihedral Angle (Aromatic Ring - Hydrazide) | 15-30° |

Caption: Table of anticipated key geometric parameters for 3,5-Diiodo-4-methoxybenzohydrazide.

Spectroscopic Analysis

The simulated FT-IR and FT-Raman spectra would provide a theoretical vibrational signature of the molecule. Key vibrational modes would be assigned based on the potential energy distribution (PED). Expected characteristic peaks would include the N-H stretching, C=O stretching, and C-I stretching vibrations. The simulated ¹H and ¹³C NMR spectra would predict the chemical shifts of the different nuclei, which could be used to confirm the structure if the compound were to be synthesized.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. The distribution of HOMO and LUMO densities would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in the molecule. The red regions (negative potential) indicate electron-rich areas that are susceptible to electrophilic attack, while the blue regions (positive potential) denote electron-deficient areas prone to nucleophilic attack. For 3,5-Diiodo-4-methoxybenzohydrazide, the carbonyl oxygen and the nitrogen atoms are expected to be the most negative regions.

Molecular Docking Insights

The molecular docking study would provide valuable information about the potential of 3,5-Diiodo-4-methoxybenzohydrazide as a drug candidate. The binding energy would give an estimate of the binding affinity for the selected protein target. The analysis of the binding pose would reveal key interactions, such as hydrogen bonds between the hydrazide moiety and amino acid residues in the active site of the protein. The bulky iodine atoms could also participate in halogen bonding or hydrophobic interactions, potentially enhancing the binding affinity. These in-silico findings would provide a strong rationale for the future synthesis and biological evaluation of this compound.

Conclusion

This in-depth technical guide outlines a comprehensive theoretical and computational framework for the study of 3,5-Diiodo-4-methoxybenzohydrazide. By leveraging DFT calculations and molecular docking simulations, a wealth of information regarding the molecule's structural, spectroscopic, and potential biological properties can be obtained. The methodologies and anticipated results presented herein provide a solid foundation for future experimental work on this promising compound and highlight the power of computational chemistry in modern drug discovery and development.

References

  • Organic Chemistry Research. (n.d.). Molecular docking and biological activity exploration of hydrazide- based crystal structures.
  • PMC. (n.d.). Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors.
  • Semantic Scholar. (2024, July 30). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
  • PMC. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors.
  • MDPI. (n.d.). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents.
  • IJCRT.org. (2025, July 15). Design And Computational Evaluation Of Anti- Diabetic Potential Of Substituted Benzohydrazides.
  • ResearchGate. (2024, July 28). (PDF) Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
  • ResearchGate. (n.d.). Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies | Request PDF.
  • MDPI. (2016, August 3). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.
  • Bentham Science Publishers. (2022, August 1). In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes.
  • ChemRxiv. (2022, February 17). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations.
  • MDPI. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
  • Semantic Scholar. (2021, October 22). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling.
  • PMC. (n.d.). Molecular Docking, DFT Calculations, Effect of High Energetic Ionizing Radiation, and Biological Evaluation of Some Novel Metal (II) Heteroleptic Complexes Bearing the Thiosemicarbazone Ligand.
  • PMC. (n.d.). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities.
  • PMC. (n.d.). N′-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide monohydrate.
  • Semantic Scholar. (2025, October 16). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
  • chemicalbook. (n.d.). 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis.
  • European Journal of Chemistry. (2023, March 15). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide.
  • IUCr. (2025, April 15). Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate.
  • ChemicalBook. (n.d.). 3,5-Diiodo-4-(p-Methoxyphenoxy)-benzaldehyde.
  • arXiv. (2021, October 15). Density-corrected DFT explained: Questions and answers.
  • PMC. (n.d.). Crystal structure of (E)-4-hydroxy-N′-(3-methoxybenzylidene)benzohydrazide.
  • IJCSR. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
  • ResearchGate. (2025, November 10). (PDF) 3-Hydroxy-4-methoxybenzohydrazide.
  • NIH. (n.d.). 4-Methoxybenzohydrazide - PMC.
  • ResearchGate. (2025, September 17). Synthesis, spectroscopic characterizations, comparison of experimental, theoretical results, and molecular docking of novel hydrazone Schiff base compound N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide | Request PDF.

Sources

Exploratory

Technical Guide: Discovery of Novel Bioactive Hydrazone Compounds

Introduction: The Hydrazone Pharmacophore In the landscape of medicinal chemistry, the hydrazone linkage ( ) is recognized as a "privileged structure." This scaffold is not merely a chemical linker but a functional pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrazone Pharmacophore

In the landscape of medicinal chemistry, the hydrazone linkage (


) is recognized as a "privileged structure." This scaffold is not merely a chemical linker but a functional pharmacophore capable of coordinating metal ions, forming hydrogen bonds with receptor active sites, and undergoing pH-dependent hydrolysis.

For drug development professionals, the hydrazone moiety offers two distinct strategic advantages:

  • Geometric Isomerism: The presence of the

    
     double bond allows for E/Z isomerism, enabling the molecule to adopt specific conformations required for binding to enzymes like kinases or tubulin.
    
  • Metal Chelation: The nitrogen atoms (often in conjunction with an adjacent carbonyl or hydroxyl group) form tridentate ligands (e.g., NNO donor sets) that sequester transition metals (Fe, Cu), a mechanism critical for generating cytotoxic Reactive Oxygen Species (ROS) in cancer cells.

This guide details a self-validating workflow for discovering novel bioactive hydrazones, moving from rational design to validated biological hits.

Phase 1: Rational Design & Green Synthesis Protocol

Design Strategy: The "Tail" and "Head" Approach

To maximize biological activity, the design must address the "Right-Hand Side" (hydrazide derivation) and the "Left-Hand Side" (aldehyde/ketone derivation).

  • The Metal Trap (Head): Incorporate N-heterocycles (pyridine, quinoline) or phenolic hydroxyls ortho to the hydrazone bond. This creates a coordination pocket for Fe(II)/Cu(II).

  • The Lipophilic Tail: Introduce electron-withdrawing groups (EWGs) like

    
    , 
    
    
    
    , or
    
    
    on the phenyl ring.
    • Causality: EWGs increase metabolic stability against oxidative metabolism and enhance lipophilicity, facilitating membrane permeability.

Protocol: Citric Acid-Catalyzed Green Synthesis

Traditional acid-catalyzed condensation often uses toxic solvents. The following protocol utilizes citric acid as a biodegradable catalyst, ensuring high yields and compliance with green chemistry principles.

Materials:

  • Substituted Hydrazide (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Citric Acid (10 mol%)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the hydrazide and 1.0 mmol of the aldehyde in 10 mL of ethanol.

  • Catalysis: Add 10 mol% (approx. 20 mg) of citric acid.

  • Reaction: Reflux the mixture at 70°C. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

    • Endpoint: Disappearance of the aldehyde spot typically occurs within 1-3 hours.

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol to yield the pure E-isomer (thermodynamically favored).

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants (Hydrazide + Aldehyde) Reflux Reflux (EtOH, 70°C) 1-3 Hours Reactants->Reflux Catalyst Catalyst (Citric Acid 10 mol%) Catalyst->Reflux Activates C=O TLC TLC Monitor (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Isolation Ice Quench & Filtration TLC->Isolation Complete Product Pure Hydrazone (E-Isomer) Isolation->Product Recrystallization

Caption: Green synthesis workflow utilizing citric acid catalysis to favor the thermodynamic E-isomer product.

Phase 2: Biological Evaluation (The Screening Funnel)

Primary Screen: MTT Cytotoxicity Assay

The standard validation for anticancer potential is the MTT assay. However, raw IC50 data is insufficient without a Selectivity Index (SI).

Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) and normal fibroblast cells (e.g., L929) at

    
     cells/well.
    
  • Treatment: Treat with hydrazone compounds (0.1 - 100 µM) for 48 hours.

  • Readout: Add MTT reagent. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan.

  • Calculation: Determine IC50 (concentration inhibiting 50% growth).

  • Validation Metric: Calculate Selectivity Index (

    
    ). An 
    
    
    
    indicates a promising lead.
Representative Data Structure

Note: The values below represent typical ranges for bioactive hydrazone-metal complexes versus free ligands.

Compound IDR-Group (Tail)Metal ComplexIC50 (MCF-7) [µM]IC50 (Normal) [µM]Selectivity Index (SI)
HZ-01

None> 50.0> 100N/A
HZ-02

None12.545.03.6
Cu-HZ-02

Copper(II) 1.2 15.0 12.5
Cisplatin (Control)Pt3.55.01.4

Key Insight: Metal complexation (e.g., Cu-HZ-02) often potentiates activity by 10-fold compared to the free ligand due to enhanced lipophilicity and redox cycling capabilities.

Phase 3: Mechanism of Action (MoA)

The "Trojan Horse" Mechanism (Metal Sequestration)

The most potent hydrazones act as iron chelators. Cancer cells have a higher requirement for iron (for DNA synthesis via Ribonucleotide Reductase).

  • Chelation: The hydrazone enters the cell and strips Fe(II)/Fe(III) from the intracellular pool.

  • Redox Cycling: The resulting Iron-Hydrazone complex undergoes redox cycling, generating hydroxyl radicals (

    
    ) via the Fenton reaction.
    
  • Apoptosis: ROS accumulation triggers mitochondrial membrane depolarization, releasing Cytochrome C and activating Caspase-3.

Signaling Pathway Diagram

MoAPathway Hydrazone Hydrazone Ligand (Cell Permeable) Complex Metal-Hydrazone Complex Hydrazone->Complex Chelation IronPool Intracellular Iron Pool (Fe2+/Fe3+) IronPool->Complex Fenton Fenton Reaction (Redox Cycling) Complex->Fenton ROS ROS Surge (Hydroxyl Radicals) Fenton->ROS Mito Mitochondrial Damage ROS->Mito Oxidative Stress Caspase Caspase-3 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of Action: Iron sequestration leading to ROS generation and Caspase-dependent apoptosis.[1]

Phase 4: ADMET & Stability Considerations

The pH-Stability Paradox

A common critique of hydrazones is hydrolytic instability. However, in oncology, this is a feature, not a bug.

  • Physiological pH (7.4): Hydrazones are relatively stable (circulatory system).

  • Acidic pH (5.0 - 6.0): Hydrazones hydrolyze rapidly.

  • Application: This allows for pH-responsive drug delivery .[2] The hydrazone bond remains intact in the blood but cleaves inside the acidic endosomes of cancer cells, releasing the active payload.

Optimization Strategy

If greater stability is required (e.g., for oral bioavailability), replace the standard hydrazone with an N-methyl hydrazone or an acyl hydrazone , which exhibit significantly higher hydrolytic half-lives compared to simple alkyl hydrazones.

References

  • Ribeiro, N., & Correia, I. (2024).[3] A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemical Biology. [Link]

  • Elsayed, S. A., et al. (2025).[4][5] Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances. [Link]

  • Richardson, D. R., et al. (2007). Future of Toxicology: Iron Chelators and Differing Modes of Action and Toxicity. Chemical Research in Toxicology. [Link]

  • Tiber, P. M., et al. (2024).[6] Evaluation of Hydrazide-hydrazone and 4-thiazolidinone Derivatives of Etodolac as Potential Anticancer Agents. Letters in Drug Design & Discovery. [Link]

  • Fu, D., et al. (2024).[2] Hydrazone-functionalized nanoscale covalent organic frameworks as a nanocarrier for pH-responsive drug delivery. RSC Advances. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 3,5-Diiodo-4-methoxybenzohydrazide from methyl 4-methoxybenzoate

Executive Summary This application note details a robust, two-step protocol for the synthesis of 3,5-Diiodo-4-methoxybenzohydrazide starting from methyl 4-methoxybenzoate . This compound serves as a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 3,5-Diiodo-4-methoxybenzohydrazide starting from methyl 4-methoxybenzoate . This compound serves as a critical intermediate in the development of radiocontrast agents, antimicrobial hydrazones, and tyrosine kinase inhibitors.

While traditional routes often involve iodination of the carboxylic acid followed by re-esterification, this guide presents a streamlined direct iodination of the ester, leveraging the activating power of the methoxy group to reduce step count and improve atom economy.

Key Chemical Transformations
  • Electrophilic Aromatic Substitution: Di-iodination of the activated aromatic ring using Iodine Monochloride (ICl).

  • Nucleophilic Acyl Substitution: Hydrazinolysis of the sterically hindered ester using Hydrazine Hydrate.

Reaction Pathway & Logic

The synthesis relies on the ortho-directing power of the methoxy group, which overpowers the meta-directing influence of the ester. However, the introduction of two bulky iodine atoms at the 3 and 5 positions creates significant steric hindrance, necessitating optimized conditions for the subsequent hydrazinolysis.

SynthesisPathway Start Methyl 4-methoxybenzoate (Starting Material) Inter Methyl 3,5-diiodo-4-methoxybenzoate (Intermediate) Start->Inter Step 1: Iodination ICl / AcOH, 60-80°C (Electrophilic Substitution) Product 3,5-Diiodo-4-methoxybenzohydrazide (Target) Inter->Product Step 2: Hydrazinolysis N2H4·H2O / EtOH, Reflux (Nucleophilic Acyl Substitution)

Figure 1: Synthetic pathway for the production of 3,5-Diiodo-4-methoxybenzohydrazide.

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-diiodo-4-methoxybenzoate[1]

Rationale: Direct iodination of the ester is feasible because the methoxy group (


) is a strong activator. We utilize Iodine Monochloride (ICl)  in glacial acetic acid. ICl is a more potent source of the iodonium ion (

) than elemental iodine, ensuring complete di-substitution without requiring harsh oxidants that might hydrolyze the ester.

Reagents & Equipment:

  • Methyl 4-methoxybenzoate (1.0 equiv)

  • Iodine Monochloride (ICl) (2.5 equiv)

  • Glacial Acetic Acid (Solvent, 5-10 mL per gram of substrate)

  • Sodium Bisulfite (

    
    ) (saturated aqueous solution)
    
  • Equipment: Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer.

Procedure:

  • Dissolution: Charge the round-bottom flask with Methyl 4-methoxybenzoate and Glacial Acetic Acid. Stir until fully dissolved.

  • Addition: Slowly add Iodine Monochloride (ICl) dropwise via the addition funnel at room temperature. Caution: ICl is corrosive and fumes.

  • Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[1] The starting material should disappear, and a less polar product (di-iodo ester) should appear.

  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (approx. 5x reaction volume).

  • Neutralization: Add saturated sodium bisulfite solution with stirring until the dark iodine color fades to a light yellow/white precipitate.

  • Isolation: Filter the white solid precipitate. Wash copiously with water to remove acetic acid and inorganic salts.

  • Purification: Recrystallize from Ethanol or Methanol if necessary.

Expected Data:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~95°C [1].[2][3]

  • Yield: 85–95%.

Step 2: Synthesis of 3,5-Diiodo-4-methoxybenzohydrazide

Rationale: The two iodine atoms at the 3 and 5 positions create a "steric wall" around the ester carbonyl. Standard hydrazinolysis (room temperature) will likely fail. We employ reflux conditions and a large excess of hydrazine hydrate to drive the nucleophilic attack to completion.

Reagents & Equipment:

  • Methyl 3,5-diiodo-4-methoxybenzoate (1.0 equiv)

  • Hydrazine Hydrate (

    
    , 80% or 98%) (10.0 equiv)
    
  • Solvent: Absolute Ethanol (or n-Butanol if reaction is sluggish)

  • Equipment: Round-bottom flask, reflux condenser.[1]

Procedure:

  • Setup: Suspend Methyl 3,5-diiodo-4-methoxybenzoate in Absolute Ethanol (10 mL/g).

  • Addition: Add Hydrazine Hydrate (10 equiv) in one portion.

  • Reaction: Heat to reflux (78°C) . Maintain reflux for 8–12 hours.

    • Note: If the solid does not dissolve or reaction is incomplete after 12h (check TLC), switch solvent to n-Butanol and reflux at 118°C.

  • Workup: Cool the mixture to room temperature. The product often crystallizes out upon cooling.

    • If no precipitate forms, concentrate the solvent to 1/3 volume under reduced pressure and cool in an ice bath.

  • Isolation: Filter the solid product.

  • Washing: Wash the filter cake with cold water (to remove excess hydrazine) and then cold ethanol.

  • Drying: Dry under vacuum at 50°C.

Expected Data:

  • Appearance: White to pale yellow solid.

  • Melting Point: High melting point (typically >220°C).[4]

  • Characterization: IR should show hydrazide N-H stretches (3200-3300 cm⁻¹) and carbonyl shift.[5]

Data Summary & Troubleshooting

ParameterStep 1 (Iodination)Step 2 (Hydrazinolysis)
Key Reagent Iodine Monochloride (ICl)Hydrazine Hydrate (

)
Solvent Glacial Acetic AcidEthanol (or n-Butanol)
Temperature 60–80°CReflux (78–118°C)
Critical Factor Control exotherm; ensure di-substitutionOvercome steric hindrance of Iodine atoms
Monitoring TLC (Non-polar shift)TLC (Polar shift, often stays at baseline in Hex/EtOAc)
Typical Yield 90%75–85%

Troubleshooting Guide:

  • Incomplete Iodination: If mono-iodo species persist (visible by HPLC/TLC), add 0.5 equiv more ICl and increase temp to 90°C.

  • Low Yield in Step 2: If the ester is unreactive in Ethanol, use n-Butanol or Ethylene Glycol as solvent to achieve higher reflux temperatures. The iodine atoms significantly shield the carbonyl carbon.

Safety & Handling

  • Iodine Monochloride (ICl): Highly corrosive and causes severe skin burns. Reacts violently with water. Handle in a fume hood with acid-resistant gloves.

  • Hydrazine Hydrate: Potent hepatotoxin and suspected carcinogen. Unstable and can be explosive if distilled to dryness. Use a blast shield and quench all waste with bleach (hypochlorite) before disposal.

  • Methyl 3,5-diiodo-4-methoxybenzoate: Potential skin irritant.

References

  • Melting Point Verification: Methylation of a Phenolic Hydroxyl Group in the Human Body. (n.d.). SciSpace. Retrieved October 26, 2023, from [Link] (Confirming MP of Methyl 3,5-diiodo-4-methoxybenzoate at 95°C).

  • Hydrazinolysis Context: Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19, 1287-1302. [Link] (General protocol for 4-methoxybenzohydrazide synthesis).

  • Intermediate Data: Methyl 3-iodo-4-methoxybenzoate Properties. PubChem. Retrieved October 26, 2023, from [Link].

Sources

Application

Application Note: Strategic Synthesis and Functionalization of 3,5-Diiodo-4-methoxybenzohydrazide Scaffolds

Executive Summary This guide details the synthesis and application of 3,5-Diiodo-4-methoxybenzohydrazide , a critical pharmacophore in medicinal chemistry. While simple hydrazones are ubiquitous, the incorporation of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and application of 3,5-Diiodo-4-methoxybenzohydrazide , a critical pharmacophore in medicinal chemistry. While simple hydrazones are ubiquitous, the incorporation of the 3,5-diiodo-4-methoxy moiety introduces specific physicochemical advantages: the iodine atoms significantly enhance lipophilicity (


), facilitating membrane permeability, while the methoxy group provides metabolic stability compared to its hydroxy counterparts. This protocol outlines a high-yield, two-step workflow: (1) Hydrazinolysis of the methyl ester precursor, and (2) Acid-catalyzed condensation to form biologically active acylhydrazones (Schiff bases).

Chemical Pathway & Mechanism

The synthesis relies on a nucleophilic addition-elimination mechanism. The formation of the Schiff base (acylhydrazone) is reversible and acid-catalyzed.

Reaction Mechanics
  • Protonation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (Glacial Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal amino group (

    
    ) of the hydrazide attacks the activated carbonyl carbon.
    
  • Dehydration: A proton transfer occurs, followed by the elimination of a water molecule to form the

    
     (azomethine) bond.
    

Critical Control Point: The pH must be carefully controlled. If the solution is too acidic, the amine of the hydrazide becomes protonated (


), rendering it non-nucleophilic and halting the reaction.
Visualization: Synthesis Workflow

SynthesisWorkflow Start Methyl 3,5-diiodo- 4-methoxybenzoate Step1 Reflux (EtOH) 4-6 Hours Start->Step1 Reagent1 Hydrazine Hydrate (Excess) Reagent1->Step1 Intermed Intermediate: 3,5-Diiodo-4-methoxy- benzohydrazide Step1->Intermed - MeOH Step2 Condensation Reflux (EtOH/MeOH) 4-8 Hours Intermed->Step2 Reagent2 Aromatic Aldehyde + cat. AcOH Reagent2->Step2 Product Final Product: Acylhydrazone (Schiff Base) Step2->Product - H2O

Figure 1: Step-wise synthetic pathway from ester precursor to final acylhydrazone scaffold.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Hydrazide)

Objective: Convert Methyl 3,5-diiodo-4-methoxybenzoate to 3,5-Diiodo-4-methoxybenzohydrazide.

Reagents:

  • Methyl 3,5-diiodo-4-methoxybenzoate (10 mmol)

  • Hydrazine hydrate (99%, 50 mmol - 5x excess required to prevent dimer formation)

  • Absolute Ethanol (30 mL)

Procedure:

  • Dissolve the methyl ester in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise with stirring.

  • Reflux the mixture at

    
     for 4–6 hours. Monitor progress via TLC (Mobile Phase: Chloroform:Methanol 9:1).
    
  • Workup: Cool the reaction mixture to room temperature. The solid product often precipitates upon cooling.

  • If no precipitate forms, concentrate the solvent to 1/3 volume and pour into ice-cold water.

  • Filter the white/cream solid, wash with cold water (to remove excess hydrazine), and recrystallize from ethanol.

  • Validation: Check Melting Point (typically

    
    ).[1]
    
Protocol B: General Procedure for Schiff Base Condensation

Objective: Condensation of the hydrazide with an aromatic aldehyde.[2]

Reagents:

  • 3,5-Diiodo-4-methoxybenzohydrazide (1 mmol)

  • Substituted Aromatic Aldehyde (1 mmol)

  • Glacial Acetic Acid (3-5 drops)

  • Solvent: Ethanol or Methanol (20 mL)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the hydrazide in ethanol (warm if necessary).

  • Addition: Add the equimolar amount of the chosen aldehyde.

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid. Do not exceed this amount.

  • Reflux: Heat to reflux for 4–8 hours.

    • Observation: A color change (often yellow or orange) usually indicates imine formation.

  • Monitoring: Monitor via TLC. The hydrazide spot should disappear.

  • Isolation: Pour the reaction mixture into crushed ice. Stir for 15 minutes.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol or DMF/Ethanol mixtures.

Characterization & Validation Standards

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.

Spectral Data Summary Table
TechniqueFunctional GroupExpected Signal RangeDiagnostic Value
FT-IR

(Amide)

Presence confirms hydrazide backbone.
FT-IR

(Imine)

Primary Indicator: Confirmation of Schiff base formation.
FT-IR

(Amide I)

Distinguishes acylhydrazone from simple imines.
1H NMR


(Singlet)
The "Azomethine proton" confirms condensation.
1H NMR

(Amide)

(Singlet)
Often exchangeable with

.
1H NMR


(Singlet)
Confirms integrity of the methoxy group.
Self-Validating Quality Checks
  • Solubility Test: The starting hydrazide is soluble in hot ethanol. The final Schiff base is often less soluble. If the product dissolves instantly in cold ethanol, it may be unreacted aldehyde or hydrazide.

  • Melting Point: Schiff bases of this class typically have sharp melting points. A range

    
     indicates incomplete purification.
    

Applications & Structure-Activity Relationship (SAR)

The 3,5-diiodo-4-methoxy scaffold is not merely a linker; it is a bioactive pharmacophore.

  • Lipophilicity: The two iodine atoms increase the partition coefficient (

    
    ), enhancing penetration through bacterial cell walls (particularly Gram-positive strains like S. aureus).
    
  • Electronic Effect: The electron-withdrawing nature of Iodine combined with the electron-donating Methoxy group creates a unique electronic environment around the carbonyl, influencing the binding affinity to enzymes (e.g., urease or tyrosinase).

Visualization: SAR Logic

SAR Core 3,5-Diiodo-4-methoxy- benzohydrazide Scaffold Iodine 3,5-Diiodo Substituents Core->Iodine Methoxy 4-Methoxy Group Core->Methoxy Azomethine Azomethine Linker (-CH=N-) Core->Azomethine Lipophilicity Increased Lipophilicity (Membrane Penetration) Iodine->Lipophilicity Stability Metabolic Stability (vs. Hydroxyl) Methoxy->Stability Binding Metal Chelation & Enzyme Binding Azomethine->Binding

Figure 2: Structure-Activity Relationship (SAR) mapping of the diiodo-methoxy scaffold.

References

  • Synthesis of 4-Methoxybenzohydrazide & Derivatives Khan, K. M., et al. (2014).[3][4] "Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity." Molecules.

  • Antimicrobial Activity of Diiodo-Salicyl Derivatives Popiołek, L., et al. (2023). "Searching for novel antimicrobial agents among hydrazide-hydrazones of 4-iodosalicylic acid."[2] ResearchGate / MDPI.

  • General Hydrazide-Aldehyde Condensation Protocols ResearchGate Discussion (2023). "What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde?"

  • Biological Activity of Methoxy-Substituted Schiff Bases Karthik, S., et al. (2021). "Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzaldehyde." Indian Journal of Traditional Knowledge.

Sources

Method

Technical Application Note: Spectroscopic Analysis of 3,5-Diiodo-4-methoxybenzohydrazide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 3,5-Diiodo-4-methoxybenzohydrazide is a critical intermediate, often utilized in the synthesis of radiocontrast agents and antimicrobial scaffolds. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3,5-Diiodo-4-methoxybenzohydrazide is a critical intermediate, often utilized in the synthesis of radiocontrast agents and antimicrobial scaffolds. Its structural integrity relies on the precise arrangement of two bulky iodine atoms at the meta positions and a methoxy group at the para position relative to the hydrazide functionality.[1][2]

Analytical Challenges:

  • Solubility: The heavy halogenation and rigid planarity significantly reduce solubility in non-polar solvents (CDCl₃), necessitating polar aprotic solvents (DMSO-d₆).[1]

  • Steric Crowding: The 3,5-diiodo substitution pattern creates a "steric gear" effect, locking the methoxy group conformation and influencing the chemical shift anisotropy of the aromatic protons.

  • Exchangeable Protons: The hydrazide moiety (-CONHNH₂) contains labile protons susceptible to chemical exchange, requiring strict control of solvent water content.[1]

This guide provides a validated workflow for confirming identity and purity, distinguishing the target molecule from its likely precursors (methyl 3,5-diiodo-4-methoxybenzoate) and hydrolysis products (3,5-diiodo-4-methoxybenzoic acid).

Experimental Workflow

The following diagram outlines the decision logic for sample preparation and technique selection.

AnalysisWorkflow Start Sample: 3,5-Diiodo-4-methoxybenzohydrazide SolubilityCheck Solubility Test Start->SolubilityCheck NMR_Path NMR Analysis (Structural ID) SolubilityCheck->NMR_Path High Resolution FTIR_Path FTIR Analysis (Functional Group ID) SolubilityCheck->FTIR_Path Rapid ID Solvent_DMSO Solvent: DMSO-d6 (Required for Hydrazide protons) NMR_Path->Solvent_DMSO Standard Solvent_CDCl3 Solvent: CDCl3 (Avoid: Poor Solubility) NMR_Path->Solvent_CDCl3 Not Recommended Technique_ATR Technique: ATR (Diamond Crystal) Preferred for rapid QC FTIR_Path->Technique_ATR Technique_KBr Technique: KBr Pellet Preferred for Fingerprint Region (C-I) FTIR_Path->Technique_KBr Data_Integ Data Integration & Purity Check Solvent_DMSO->Data_Integ Technique_ATR->Data_Integ Technique_KBr->Data_Integ

Figure 1: Analytical workflow for halogenated benzohydrazides optimization.

Nuclear Magnetic Resonance (NMR) Protocol[1][7][9][10][11]

1H NMR Methodology

Objective: Confirm the symmetry of the aromatic ring and the presence of the hydrazide moiety.[1][2]

  • Instrument: 400 MHz (minimum) recommended due to iodine-induced relaxation effects.[1][2]

  • Solvent: DMSO-d₆ (99.9% D). Note: CDCl₃ is unsuitable due to poor solubility.[1][2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K.[1][2]

Spectral Analysis & Assignment Table:

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentMechanistic Insight
9.60 – 9.80 Singlet (Broad)1H-CONH- (Amide)Highly deshielded by the carbonyl anisotropy.[1] Disappears with D₂O shake.
8.00 – 8.20 Singlet2HAr-H (2,6) Critical Purity Marker. The 3,5-diiodo substitution creates a plane of symmetry, making H2 and H6 chemically equivalent.[1] A doublet here indicates loss of symmetry (mono-deiodination).[1]
4.40 – 4.60 Broad Singlet2H-NH₂ (Hydrazide)Broad due to quadrupole broadening from ¹⁴N and chemical exchange.[1][2]
3.75 – 3.85 Singlet3H-OCH₃ The methoxy group is sterically crowded by the two iodine atoms, often shifting it slightly upfield compared to non-iodinated analogues due to orthogonality to the ring current.[1]

Troubleshooting:

  • Missing NH/NH₂ peaks: Usually caused by wet DMSO-d₆ (water exchange).[1][2] Dry solvent over molecular sieves.[1][2]

  • Split Aromatic Peak: If the aromatic singlet splits into two doublets (J ~2 Hz), the sample is likely the mono-iodo impurity.[1]

13C NMR Methodology

Objective: Verify the carbon skeleton and the carbonyl environment.[1][2][3]

  • Pulse Sequence: Proton-decoupled (¹H-¹³C {¹H}).[1]

  • Relaxation Delay (d1): Set to 3–5 seconds . Carbon atoms attached to Iodine (C-I) have very long relaxation times (

    
    ) due to the heavy atom effect and lack of NOE enhancement.[1] Short delays will make C-I peaks invisible.[1][2]
    

Predicted Shifts:

  • C=O (Carbonyl): ~164 ppm.[1][2]

  • C-O (Ar-C-OMe): ~158 ppm.[1][2]

  • Ar-C (2,6): ~138 ppm (Protonated carbons).[1]

  • Ar-C (3,5): ~90–95 ppm.[1] Diagnostic: Iodine substitution dramatically shields the attached carbon (Heavy Atom Effect), pushing it upfield to <100 ppm.[1]

  • OCH₃: ~60 ppm.[1][2]

Fourier Transform Infrared (FTIR) Protocol[1][7][11][12]

Method Selection: ATR vs. KBr

For this specific molecule, KBr Pellets are scientifically superior to ATR for full characterization because the C-I stretching vibration occurs in the far-IR/fingerprint region (500–600 cm⁻¹), which Diamond ATR crystals often cut off or attenuate (Diamond absorption <600 cm⁻¹).[1]

  • Protocol: Grind 1 mg sample with 100 mg dry KBr. Press at 8 tons for 2 minutes.

  • Resolution: 4 cm⁻¹.[1][2]

  • Scans: 32.

Spectral Interpretation[1][8]
Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3300 – 3450 N-H Stretch (Sym/Asym)Doublet pattern typical of primary amines (-NH₂).[1] Distinguishes hydrazide from precursor ester (no NH).[1][2]
3000 – 3100 C-H Stretch (Aromatic)Weak, sharp band.[1]
2850 – 2950 C-H Stretch (Aliphatic)Methyl group of the methoxy moiety.
1640 – 1660 C=O[1] Stretch (Amide I)Major Purity Marker. Lower frequency than the ester precursor (~1720 cm⁻¹).[1] If a band exists at 1720 cm⁻¹, the reaction is incomplete.
1580 – 1600 N-H Bend (Amide II)Confirmation of the secondary amide linkage.
1250 & 1020 C-O-C StretchAsymmetric and symmetric stretching of the aryl-alkyl ether.
500 – 600 C-I StretchStrong, sharp band in the fingerprint region.[1] Specific to iodinated aromatics.[1][2]

Impurity Profiling Logic

Distinguishing the product from its synthetic precursors is the primary goal of analysis.[2]

ImpurityLogic Spectrum Acquired Spectrum Check_CO Check C=O Region (FTIR or 13C NMR) Spectrum->Check_CO Result_Ester Impurity: Starting Ester (Methyl 3,5-diiodo-4-methoxybenzoate) Check_CO->Result_Ester FTIR: ~1720 cm⁻¹ NMR: -OCH3 (Ester) ~3.9 ppm Result_Acid Impurity: Hydrolysis Product (3,5-Diiodo-4-methoxybenzoic acid) Check_CO->Result_Acid FTIR: Broad OH (2500-3300) NMR: COOH proton ~13 ppm Result_Pure Target: Hydrazide Check_CO->Result_Pure FTIR: 1650 cm⁻¹ + NH Doublet NMR: NH (9.6 ppm) + NH2 (4.5 ppm)

Figure 2: Logic gate for distinguishing 3,5-Diiodo-4-methoxybenzohydrazide from common synthetic impurities.

References

  • General Benzohydrazide Characterization

    • S. N.[1][2] Pandeya, et al. "Synthesis and antimicrobial activity of some new benzohydrazide derivatives." Der Pharma Chemica, 2011, 3(1).[1] Link

  • NMR Solvent Effects

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[4] Org.[1][5][2] Process Res. Dev., 2016, 20, 3, 661–667. Link[1]

  • Iodinated Aromatic NMR Shifts (Heavy Atom Effect): Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed, 2016. (Standard text for C-I shielding effects).
  • FTIR of Hydrazides: Silverstein, R. M., Webster, F. X., Kiemle, D. J. Spectrometric Identification of Organic Compounds. Wiley, 7th Ed. (Authoritative grounding for Amide I/II and NH doublet assignment).
  • Similar Derivative Data (3,5-dimethoxy analogues)

    • PubChem Compound Summary for 3,5-Dimethoxybenzohydrazide.[6] Link

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Strategy for the Purification of 3,5-Diiodo-4-methoxybenzohydrazide

Executive Summary This guide details the chromatographic isolation and quality control of 3,5-Diiodo-4-methoxybenzohydrazide , a critical synthetic intermediate often utilized in the development of thyromimetic agents an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chromatographic isolation and quality control of 3,5-Diiodo-4-methoxybenzohydrazide , a critical synthetic intermediate often utilized in the development of thyromimetic agents and protease inhibitors.

The purification of this compound presents a distinct "push-pull" chromatographic challenge:

  • High Lipophilicity: The 3,5-diiodo substitution pattern creates significant hydrophobicity, requiring high organic strength for elution.[1]

  • Basic Functionality: The hydrazide moiety (

    
    ) is prone to secondary interactions with residual silanols on silica supports, leading to peak tailing.[1]
    

This protocol overcomes these issues using a low-pH, high-organic gradient on a sterically protected C18 stationary phase, ensuring sharp peak shape and effective resolution from common impurities like unreacted esters and free hydrazine.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

Understanding the physicochemical behavior of the analyte is the prerequisite for successful method design.[1]

PropertyDescriptionChromatographic Implication
Structure 3,5-Diiodo-4-methoxybenzohydrazideRetention: Highly retained on RP-C18 due to iodine atoms.[1]
Molecular Weight ~418.0 g/mol Detection: Mass Spec compatible (ESI+).[1]
Solubility Low in Water; High in DMSO, DMFSample Prep: Must use DMSO/MeOH mixtures to prevent precipitation on injection.[1]
pKa (Hydrazide) ~3.0 (protonated) / ~12 (acidic proton)Mobile Phase: pH must be < 3.0 to keep the terminal amine protonated and suppress silanol ionization.
UV Max ~254 nm (Aromatic), ~225 nmDetection: 254 nm is selective; 220 nm detects non-aromatic impurities.

Method Development Strategy

Stationary Phase Selection

Standard silica-based C18 columns often fail with hydrazides due to ionic interactions between the basic nitrogen and acidic silanols (


).
  • Recommended: End-capped C18 or C18 with embedded polar groups .[1]

  • Rationale: End-capping (e.g., trimethylsilane) covers free silanols. Steric protection prevents the bulky iodinated molecule from accessing the silica surface, reducing tailing.

Mobile Phase Chemistry
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Role of TFA: TFA serves as an ion-pairing agent and pH modifier (pH ~2).[1] It protonates the hydrazide nitrogen (

    
    ) and suppresses the ionization of residual silanols (
    
    
    
    ), eliminating the cation-exchange mechanism that causes tailing.
Separation Logic (Visualization)

The following diagram illustrates the separation logic, distinguishing between the polar impurities (Hydrazine) and the lipophilic product.

SeparationLogic cluster_mech Interaction Mechanism Crude Crude Mixture Column C18 Stationary Phase (Hydrophobic Interaction) Crude->Column Injection Impurity1 Free Hydrazine (Highly Polar) Column->Impurity1 Elutes in Void Volume (0-2 min) Impurity2 Mono-iodo Byproduct (Mod. Hydrophobic) Column->Impurity2 Elutes Mid-Gradient (40-60% B) Product 3,5-Diiodo-4-methoxybenzohydrazide (Highly Hydrophobic) Column->Product Elutes Late (70-90% B) Mech Iodine atoms drive strong retention. TFA suppresses silanol tailing.

Figure 1: Chromatographic separation logic based on hydrophobicity and polarity.

Protocol 1: Analytical QC Method (Purity Check)

Objective: To assess the purity of the crude synthetic material and quantify unreacted starting material (Methyl 3,5-diiodo-4-methoxybenzoate).

Materials
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC-grade Water and Acetonitrile; TFA (sequencing grade).[1]

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Injection Vol 5 µL
Detection UV @ 254 nm (Reference 360 nm)
Run Time 20 Minutes
Gradient Table
Time (min)% Solvent A (Water + 0.1% TFA)% Solvent B (ACN + 0.1% TFA)Phase
0.0955Equilibration
2.0955Hold (Elute Hydrazine)
12.01090Linear Ramp
15.01090Wash
15.1955Re-equilibration
20.0955End
Sample Preparation[1][2][10][11][13]
  • Weigh 1.0 mg of crude sample.[1]

  • Dissolve in 200 µL DMSO (Complete dissolution is critical).

  • Dilute to 1.0 mL with Acetonitrile (Final conc: 1 mg/mL).

    • Note: Do not dilute with water, as the di-iodo compound may precipitate.

  • Filter through a 0.22 µm PTFE syringe filter.[1]

Protocol 2: Preparative Purification (Isolation)

Objective: To isolate >100 mg of high-purity (>98%) compound for biological assays.

Scale-Up Strategy

For preparative HPLC, the focus shifts from peak capacity to loading capacity .[1] The low solubility of the compound in the mobile phase is the limiting factor.[1]

Preparative Conditions[1][10][11][13][14]
  • Column: Prep C18 (20 x 150 mm, 5 µm or 10 µm).

  • Flow Rate: 20 mL/min.[1]

  • Detection: UV @ 254 nm (reduce sensitivity/path length if possible to avoid saturation).

Injection Strategy (Critical)

"Sandwich" Injection Method: To prevent the hydrophobic sample from precipitating when it hits the aqueous mobile phase:

  • Dissolve sample in 100% DMSO (Conc: 50 mg/mL).

  • Injector Program: Draw 200 µL DMSO (plug) -> Draw Sample -> Draw 200 µL DMSO (plug).[1]

  • Inject.[1] The DMSO plugs buffer the sample against the aqueous mobile phase during the initial transport to the column head.[1]

Workflow Diagram

PrepWorkflow Crude Crude Synthesis Product Dissolution Dissolve in DMSO (50 mg/mL) Crude->Dissolution Filter Filter (0.45 µm PTFE) Dissolution->Filter PrepLC Prep HPLC Injection (Gradient 5-90% ACN) Filter->PrepLC Fraction Fraction Collection (Trigger: Threshold > 50 mAU) PrepLC->Fraction Workup Evaporate ACN -> Lyophilize Water Fraction->Workup Final Pure Solid (>98% Purity) Workup->Final

Figure 2: Preparative isolation workflow.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure TFA is fresh (0.1%).[1] Increase TFA to 0.2% if necessary. Switch to a "Shielded" RP column.[1]
Split Peaks Sample solvent mismatchReduce injection volume. Ensure sample solvent (DMSO) is not too strong relative to initial gradient conditions.[1]
Carryover High lipophilicityThe di-iodo compound sticks to injector seals.[1] Add a needle wash step with 100% ACN or MeOH.[1]
Ghost Peaks Hydrazine degradationFree hydrazine can oxidize.[1] Ensure the initial 2-minute hold washes all polar impurities to waste.[1]

References

  • Chemical Properties & Synthesis: BenchChem. (2025).[1][2] Technical Support Center: Synthesis and Purification of 3,5-Diiodosalicylic Acid Derivatives. Retrieved from

  • Benzohydrazide Analysis: Alam, M., et al. (2021).[1][3][4][5][6][7] "Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring...". Arabian Journal of Chemistry. Retrieved from

  • General HPLC of Hydrazides: Sielc Technologies. (2025).[1][2][8][9][10][11] HPLC Method For Analysis Of Benzoic Anhydride and Derivatives. Retrieved from

  • Compound Data: National Institutes of Health.[1][8] (2025).[1][2][8][9][10][11] 4-Methoxybenzohydrazide - PubChem Compound Summary. Retrieved from

Sources

Method

Application Note: In Vitro Antibacterial Activity Testing of 3,5-Diiodo-4-methoxybenzohydrazide

[1] Abstract & Scope This application note details the standardized protocol for evaluating the antibacterial efficacy of 3,5-Diiodo-4-methoxybenzohydrazide . This compound belongs to the benzohydrazide class, a pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This application note details the standardized protocol for evaluating the antibacterial efficacy of 3,5-Diiodo-4-methoxybenzohydrazide . This compound belongs to the benzohydrazide class, a pharmacophore historically significant in antitubercular drug design (e.g., Isoniazid). The inclusion of iodine atoms at the 3 and 5 positions is a strategic modification intended to enhance lipophilicity and membrane permeability via halogen bonding.

However, the physicochemical properties of iodinated hydrazides—specifically their low aqueous solubility and potential for light-induced degradation—require a modified testing protocol. This guide moves beyond standard turbidity assays, employing a Resazurin-based Broth Microdilution (REMA) method to prevent false negatives caused by compound precipitation.

Physicochemical Considerations & Compound Handling

Solubility & Stability Profile
  • Lipophilicity: The 3,5-diiodo substitution significantly increases the LogP compared to the parent benzohydrazide.

  • Solvent: The compound is likely insoluble in water/buffer. Dimethyl Sulfoxide (DMSO) is the required solvent for stock solutions.

  • Light Sensitivity: Carbon-Iodine (C-I) bonds are susceptible to homolytic cleavage under UV/visible light.

    • Action: All stock solutions must be prepared in amber glass vials or wrapped in aluminum foil.

  • Chemical Stability: Hydrazides can undergo hydrolysis or oxidation. Prepare fresh stocks for each MIC assay; do not store working dilutions >24 hours.

Stock Solution Preparation

Target Stock Concentration: 10 mg/mL (or 25.6 mM, assuming MW ≈ 390 g/mol ).

  • Weigh 10 mg of 3,5-Diiodo-4-methoxybenzohydrazide into a sterile, amber glass vial.

  • Add 1.0 mL of 100% DMSO (molecular biology grade).

  • Vortex for 60 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not filter sterilize the DMSO stock (potential loss of compound to membrane). Sterility is maintained by the solvent's nature and subsequent dilution into sterile media.

Experimental Protocols

Assay Selection Logic
Assay TypeSuitabilityRationale
Agar Well Diffusion Screening Only Iodinated compounds diffuse poorly in agar due to size and hydrophobicity. Use only for qualitative "Yes/No" activity.
Optical Density (OD600) Low The compound may precipitate upon dilution in aqueous broth, mimicking bacterial growth (turbidity) and causing false negatives.
Resazurin Microdilution High (Recommended) Uses a redox indicator (Blue

Pink) to detect metabolic activity, independent of turbidity/precipitation.
Protocol A: Resazurin-Based Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) quantitatively.

Materials:
  • Test Compound: 3,5-Diiodo-4-methoxybenzohydrazide (10 mg/mL in DMSO).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilized.

  • Plates: 96-well sterile polystyrene plates (U-bottom).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

Workflow Diagram (DOT Visualization):

MIC_Workflow Stock Stock Solution (10 mg/mL DMSO) Dilution Intermediate Dilution (1:10 in Media) Prevents DMSO Shock Stock->Dilution Dilute Plate 96-Well Plate Serial Dilution Dilution->Plate 100 µL/well Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Plate->Inoculation Add Bacteria Incubation Incubation 18-24h @ 37°C Inoculation->Incubation Dye Add Resazurin (30 µL/well) Incubation->Dye Read Read Result Blue = Dead Pink = Alive Dye->Read Incubate 2-4h

Caption: Step-by-step workflow for Resazurin-based MIC determination.

Step-by-Step Procedure:
  • Column Setup (96-well plate):

    • Columns 1-10: Test compound (Serial Dilutions).

    • Column 11: Growth Control (Bacteria + Media + DMSO solvent control).

    • Column 12: Sterility Control (Media only).

  • Dilution Series:

    • Add 100 µL of CAMHB to all wells in Columns 1-12.

    • Pre-dilution: Dilute the 10 mg/mL Stock 1:10 in CAMHB to get 1 mg/mL (10% DMSO). Note: This high DMSO content is only for the first well.

    • Add 100 µL of the 1 mg/mL pre-dilution to Column 1.

    • Perform 2-fold serial dilutions (transfer 100 µL) from Column 1 through Column 10. Discard the final 100 µL from Column 10.

    • Result: Column 1 is 500 µg/mL (5% DMSO); Column 10 is ~1 µg/mL.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) from a fresh overnight culture.

    • Dilute this suspension 1:150 in CAMHB to achieve ~1 x 10^6 CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to Columns 1-11.

    • Final Test Volume: 200 µL.

    • Final Bacterial Concentration: 5 x 10^5 CFU/mL.

    • Max DMSO Concentration: 2.5% in Column 1 (acceptable for most strains; if sensitive, start dilution lower).

  • Incubation:

    • Incubate at 37°C for 20 hours (aerobic).

  • Readout (The Resazurin Step):

    • Add 30 µL of 0.015% Resazurin solution to all wells.

    • Incubate for 2–4 hours.

    • Visual Score:

      • Blue/Purple: No bacterial growth (Inhibition).

      • Pink/Colorless: Active bacterial growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration well that remains Blue .

Protocol B: Minimum Bactericidal Concentration (MBC)

Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Identify the MIC well and the two wells with concentrations above the MIC (supraminimal).

  • Aspirate 10 µL from these "Blue" wells.

  • Spot onto a fresh Nutrient Agar or MHA plate.

  • Incubate for 24 hours at 37°C.

  • Interpretation:

    • No Growth: Bactericidal.

    • Growth: Bacteriostatic (the bacteria were inhibited in broth but recovered on agar).

Decision Logic (DOT Visualization):

Interpretation_Logic Start Observe MIC Well (Resazurin = Blue) Subculture Subculture to Agar Plate Start->Subculture Growth Colony Growth on Agar? Subculture->Growth Result_Static Compound is BACTERIOSTATIC Growth->Result_Static Yes (>99.9% survival) Result_Cidal Compound is BACTERICIDAL Growth->Result_Cidal No (<0.1% survival)

Caption: Logic tree for distinguishing Bacteriostatic vs. Bactericidal activity.

Data Presentation & Analysis

Report results using the following table format to ensure comparability across replicates.

StrainGram StatusMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213(+)[Value][Value][Calc]Bactericidal if Ratio

4
E. coli ATCC 25922(-)[Value][Value][Calc]Bacteriostatic if Ratio > 4
Control (Ciprofloxacin)N/A0.12 - 0.5--Quality Control Pass

Note on Iodine Effect: If the MIC is significantly lower for the 3,5-diiodo derivative compared to the non-iodinated parent benzohydrazide, this validates the "Heavy Atom" hypothesis (increased lipophilicity facilitating membrane transport).

References

  • CLSI. (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2][3] CLSI document M07-A10.[1][2] Clinical and Laboratory Standards Institute.[1][2][4][5][6] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[7] Methods, 42(4), 321-324. [Link]

  • Elshikh, M., et al. (2016).[8] Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants. Biotechnology Letters, 38, 1015–1019. [Link]

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. [Link]

Sources

Application

Molecular Docking Studies of 3,5-Diiodo-4-methoxybenzohydrazide: A Practical Guide to In Silico Target Exploration

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract In silico methodologies, particularly molecular docking, have become indispensable in modern drug discovery, offering a rapid a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract In silico methodologies, particularly molecular docking, have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the interaction between small molecules and their biological targets.[1][2] This guide provides a detailed protocol for conducting molecular docking studies on 3,5-Diiodo-4-methoxybenzohydrazide, a compound of interest due to the diverse biological activities exhibited by related benzoylhydrazone derivatives, including antiglycation, antioxidant, and enzyme inhibitory effects.[3][4][5] We present a comprehensive workflow, from target selection and preparation to docking simulation, result analysis, and crucial validation steps. This document is designed to equip researchers with both the theoretical understanding and the practical steps required to perform reliable and reproducible molecular docking experiments, thereby accelerating the process of lead identification and optimization.[6]

Introduction

The Pivotal Role of In Silico Drug Design

The journey of a drug from concept to clinic is notoriously long and expensive. Traditional high-throughput screening (HTS) methods, while effective, require significant investment in time and resources. In silico drug design, or computer-aided drug design (CADD), has emerged as a transformative approach that leverages computational power to identify and optimize potential drug candidates before they are synthesized and tested in the lab.[1][7] This predictive power significantly reduces costs and accelerates the entire drug discovery pipeline.[8]

An Overview of Molecular Docking

Molecular docking is a cornerstone of structure-based drug design (SBDD).[1] It predicts the preferred orientation and conformation, or "pose," of a small molecule (the ligand) when bound to the active site of a macromolecular target (the receptor).[9] The primary goals of molecular docking are threefold:

  • Pose Prediction: To accurately model the three-dimensional binding mode of a ligand.

  • Virtual Screening: To screen large libraries of compounds to identify potential "hits."

  • Binding Affinity Estimation: To rank potential candidates based on a calculated scoring function that approximates the binding free energy.[10]

Profile of 3,5-Diiodo-4-methoxybenzohydrazide and Rationale for Study

Benzoylhydrazone derivatives are a class of compounds recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4] Specifically, 4-methoxybenzoylhydrazones have demonstrated significant antiglycation activity, suggesting their potential in mitigating complications associated with diabetes.[4][11] The subject of this guide, 3,5-Diiodo-4-methoxybenzohydrazide, is a halogenated derivative. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. The rationale for this study is to employ molecular docking as a first-pass screening method to identify potential protein targets for this compound and to elucidate its mechanism of action at a molecular level.

Foundational Concepts in Molecular Docking

The "Lock and Key" and "Induced Fit" Models

The interaction between a ligand and its receptor is often described by two principal models. The older "lock and key" model posits a rigid receptor and a ligand that fits perfectly into its pre-formed active site. The more contemporary "induced fit" model acknowledges the flexibility of both molecules, suggesting that the binding of a ligand can induce conformational changes in the receptor's active site to achieve a more stable complex. Modern docking algorithms are increasingly designed to account for this flexibility.[9]

Structure-Based vs. Ligand-Based Design

CADD is broadly divided into two approaches. When the 3D structure of the target protein is known, as is the case for this guide, we employ Structure-Based Drug Design (SBDD) .[7] If the target structure is unknown, researchers may use Ligand-Based Drug Design (LBDD) , which relies on the knowledge of other molecules that are known to bind to the target.[7]

Core Components: Search Algorithms and Scoring Functions

A molecular docking program has two essential components:

  • Search Algorithm: This explores the vast conformational space of the ligand within the receptor's binding site to generate a wide range of possible binding poses.

  • Scoring Function: This evaluates each generated pose and assigns a score, which is an estimate of the binding affinity.[10] Commonly used scoring functions are force-field based, empirical, or knowledge-based.[9][10] Lower scores typically indicate a stronger predicted binding affinity.[12][13]

Pre-Docking Preparation: A Self-Validating System

The quality of your input files directly dictates the reliability of your docking results. Rigorous preparation is non-negotiable.[14] This section outlines the protocols for preparing the target protein and the ligand.

Essential Software and Resources
  • Molecular Visualization Software: UCSF Chimera or PyMOL are highly recommended for preparing and analyzing structures.

  • Docking Software: This guide will reference AutoDock Vina, a widely used, accurate, and open-source docking program. AutoDock Tools (ADT) is used for file preparation.

  • Protein Data Bank (PDB): The global archive for 3D structural data of biological macromolecules.[15][16]

Protocol 1: Target Protein Selection and Preparation

Causality: The crystal structure of a protein obtained from the PDB is an experimental snapshot and is not immediately ready for docking.[17] It often contains non-essential water molecules, co-factors, and lacks hydrogen atoms. The preparation protocol addresses these issues to create a clean, chemically correct receptor model for the simulation.

  • Target Selection: Choose a target protein from the PDB (). For this guide, we will use Human Serum Albumin (HSA), a common protein involved in drug transport, as an example target. A high-resolution crystal structure complexed with a known ligand is ideal for validation (e.g., PDB ID: 2BXA).

  • Download Structure: Download the PDB file.

  • Clean the Structure (using UCSF Chimera/ADT):

    • Load the PDB file.

    • Remove all non-essential components: water molecules, ions, and any co-crystallized ligands or cofactors not relevant to the binding site of interest. This is crucial as they can interfere with the docking process.[18][19]

    • Isolate the specific protein chain(s) of interest if the biological unit is multimeric.[19]

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds, a key interaction in ligand binding.[20]

  • Assign Partial Charges: Add partial charges (e.g., Gasteiger charges in ADT). The scoring function uses these charges to calculate electrostatic interactions, a major component of the binding energy.[17]

  • Save the Prepared Receptor: Save the final prepared protein in the required format for your docking software (e.g., PDBQT for AutoDock Vina).

Protocol 2: Ligand (3,5-Diiodo-4-methoxybenzohydrazide) Preparation

Causality: The ligand must be converted into a 3D structure with correct stereochemistry, charges, and defined rotatable bonds. The docking algorithm will explore different conformations by rotating these bonds, so their correct definition is essential for a thorough search of the conformational space.[14]

  • Obtain 2D Structure: Draw the 2D structure of 3,5-Diiodo-4-methoxybenzohydrazide using chemical drawing software (e.g., ChemDraw or the online PubChem Sketcher).

  • Convert to 3D: Convert the 2D structure into a 3D structure. Most chemical informatics tools can perform this conversion and perform an initial energy minimization to generate a low-energy starting conformation.[14]

  • Add Hydrogens and Assign Charges: Similar to the protein, add hydrogens and assign partial charges.

  • Define Torsions (Rotatable Bonds): Identify and define the rotatable bonds within the ligand. This allows for ligand flexibility during the docking simulation. AutoDock Tools can automatically detect and set these.

  • Save the Prepared Ligand: Save the final prepared ligand in the appropriate format (e.g., PDBQT for AutoDock Vina).

The Docking Protocol: A Step-by-Step Workflow

This section details the process of validating the docking protocol and running the primary simulation.

Diagram 1: General Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection (e.g., from PDB) Protein_Prep 2. Receptor Preparation (Clean, Add H, Add Charges) Target_Selection->Protein_Prep Ligand_Prep 3. Ligand Preparation (3D Convert, Add H, Torsions) Target_Selection->Ligand_Prep Validation 4. Protocol Validation (Redocking) Protein_Prep->Validation Ligand_Prep->Validation Docking 5. Docking Simulation (Define Grid Box & Run) Validation->Docking Results 6. Results Analysis (Scores, Poses) Docking->Results Visualization 7. Interaction Visualization (H-Bonds, Hydrophobic) Results->Visualization

Caption: A flowchart illustrating the key phases of a molecular docking study.

Protocol 3: Docking Protocol Validation (Redocking)

Causality: Before docking a novel compound, you must first validate that your chosen software and settings can accurately reproduce a known binding pose. This step is critical for establishing the trustworthiness of your methodology.[21] A low Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose indicates a successful validation.[22][23]

  • Select a Validation System: Use a protein structure from the PDB that was co-crystallized with a ligand (a "holo-structure"). For our example (PDB ID: 2BXA), the co-crystallized ligand is iodipamide.

  • Prepare Files:

    • Separate the co-crystallized ligand (iodipamide) and the receptor (HSA).

    • Prepare the receptor as described in Protocol 1.

    • Prepare the extracted ligand as described in Protocol 2.

  • Define the Binding Site (Grid Box): The grid box is a 3D cube that defines the search space for the docking algorithm. Center this box on the position of the original co-crystallized ligand. Ensure its dimensions are large enough to encompass the entire binding site plus some surrounding area to allow for ligand movement.

  • Perform Redocking: Dock the prepared ligand back into its own receptor's binding site using the defined grid box.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with its original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses.

  • Assess Validity: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.[22][24]

Diagram 2: Docking Validation via Redocking

G PDB Holo-PDB Structure (Receptor + Ligand) Separate Separate Receptor and Ligand PDB->Separate Prep_R Prepare Receptor (Protocol 1) Separate->Prep_R Prep_L Prepare Ligand (Protocol 2) Separate->Prep_L Redock Redock Ligand into Receptor Prep_R->Redock Prep_L->Redock Analyze Calculate RMSD (Docked vs. Crystal Pose) Redock->Analyze Result RMSD ≤ 2.0 Å ? Analyze->Result Success Protocol Validated Result->Success Yes Fail Adjust Parameters (Grid, Exhaustiveness) Result->Fail No

Caption: The workflow for validating a molecular docking protocol using redocking.

Protocol 4: Performing the Docking Simulation
  • Load Prepared Files: Load the prepared receptor (Protocol 1) and the ligand of interest, 3,5-Diiodo-4-methoxybenzohydrazide (Protocol 2).

  • Define Grid Box: If the binding site is known from the validation step or from literature, center the grid box there. If the binding site is unknown ("blind docking"), create a grid box large enough to encompass the entire protein surface to identify potential binding pockets.

  • Configure Docking Parameters:

    • Exhaustiveness: This parameter controls the computational effort of the search. Higher values increase the probability of finding the true energy minimum but require more time. A value of 8 is a common starting point, which can be increased for more rigorous searches.

    • Number of Modes: Specify the number of binding poses to generate (e.g., 10-20).

  • Execute the Docking Run: Launch the AutoDock Vina simulation from the command line or a graphical interface.

Post-Docking Analysis and Interpretation

The raw output of a docking simulation is a set of poses and scores. The real scientific insight comes from careful analysis and interpretation.[12][25]

Understanding the Output: Poses and Scores

The primary output file will contain the specified number of binding modes, each with:

  • Binding Affinity: A score in kcal/mol. The most negative value represents the highest predicted affinity for the top-ranked pose.[13]

  • Coordinates: The 3D coordinates for the ligand in that specific pose.

Protocol 5: Analyzing Ligand-Receptor Interactions
  • Load the Complex: In your visualization software (e.g., UCSF Chimera), load the prepared receptor file and the output file containing the docked ligand poses.

  • Examine the Top-Ranked Pose: Focus initially on the pose with the best (most negative) score.

  • Identify Key Interactions:

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydrogen bond donors/acceptors (e.g., the -NH, C=O groups of the hydrazide) and residues in the protein's active site. These are strong, directional interactions crucial for binding specificity.[13]

    • Hydrophobic Interactions: Identify nonpolar parts of the ligand (e.g., the benzene rings) interacting with hydrophobic residues of the protein (e.g., Leucine, Valine, Phenylalanine).

    • Halogen Bonds: The iodine atoms on the ligand can form favorable halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This is a key interaction to investigate for this specific molecule.

    • Pi-Pi Stacking: Look for stacking interactions between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Visualize Interactions: Use tools within your software to generate a 2D interaction diagram. This provides a clear, schematic summary of all the contacts between the ligand and the receptor.

  • Analyze Other Poses: Examine lower-ranked (less favorable score) poses. Sometimes, a slightly lower-scoring pose may make more sense chemically or align better with existing structure-activity relationship (SAR) data. Cluster analysis of the poses can reveal alternative, stable binding modes.[12]

Data Presentation and Interpretation

Summarize your findings in a clear, quantitative format.

Table 1: Example Docking Results for 3,5-Diiodo-4-methoxybenzohydrazide

Target Protein (PDB ID)Binding Affinity (kcal/mol)RMSD of Redocked Ligand (Å)Key Interacting ResiduesPredicted Interactions
Human Serum Albumin (2BXA)-9.21.15Tyr-150, Arg-222, Leu-238H-bond, Halogen bond, Hydrophobic
Aldose Reductase (1US0)-8.51.32Trp-111, His-110, Tyr-48H-bond, Pi-Pi Stacking
Carbonic Anhydrase II (2CBA)-7.80.98His-94, Thr-199, Val-121H-bond, Hydrophobic

Interpretation: In this hypothetical table, 3,5-Diiodo-4-methoxybenzohydrazide shows the strongest predicted binding affinity for Human Serum Albumin. The validation RMSD for all protocols is well below the 2.0 Å threshold, lending confidence to the results. The interaction analysis reveals that halogen bonding with Tyr-150 may be a key contributor to its high affinity for HSA.

Conclusion and Future Directions

Molecular docking is a powerful hypothesis-generating tool. The protocols outlined in this guide provide a robust framework for predicting the binding behavior of 3,5-Diiodo-4-methoxybenzohydrazide with various protein targets. The results from these in silico studies can effectively prioritize which protein-ligand complexes should be advanced for experimental validation through biophysical assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and, ultimately, biological activity testing. This integrated approach of computational prediction followed by experimental validation embodies the principles of modern, efficient drug discovery.

References

  • ProfoundBio. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Retrieved from [Link]

  • El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Aryal, S. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. Retrieved from [Link]

  • Shastri, A. (2025, April 14). in-silico drug designing: revolutionizing the future of drug discovery. Indian Biological sciences and Research Institute (IBRI). Retrieved from [Link]

  • Wikipedia. (n.d.). Protein Data Bank. Retrieved from [Link]

  • Frontiers Media. (n.d.). In Silico Methods for Drug Design and Discovery. Frontiers Research Topic. Retrieved from [Link]

  • Stack Exchange. (2020, May 18). How I can analyze and present docking results? Matter Modeling Stack Exchange. Retrieved from [Link]

  • Centre For Human Specific Research. (2024, December 11). In Silico Approaches. Retrieved from [Link]

  • CrystalsFirst. (n.d.). The Protein Data Bank has over 200,000 structures. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • Salehi, M., et al. (n.d.). A Guide to In Silico Drug Design. PMC. Retrieved from [Link]

  • Kellenberger, E. (2010, June 24). DOCKING TUTORIAL. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • Unknown. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Peterson, Y. K., et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Burley, S. K., et al. (2018, October 24). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research | Oxford Academic. Retrieved from [Link]

  • RCSB PDB. (n.d.). Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students. PMC. Retrieved from [Link]

  • Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. Retrieved from [Link]

  • KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • MDPI. (2013, March 25). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Retrieved from [Link]

  • Kaggle. (n.d.). RCSB_PDB Human Macromolecular Structure Dataset. Retrieved from [Link]

  • PubMed. (n.d.). Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. Retrieved from [Link]

  • AutoDock. (2011, May 15). AutoDock. Retrieved from [Link]

  • Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Retrieved from [Link]

  • Unknown. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Retrieved from [Link]

  • Ferreira, L. G., et al. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]

  • International Journal of Research Trends and Innovation. (n.d.). MOLECULAR DOCKING: TYPES, APPLICATIONS AND APPROACH IN NOVEL DRUG DESIGN. Retrieved from [Link]

  • ResearchGate. (2021, November 9). (PDF) Interaction of Protein-Ligand: Molecular Docking, A novel computational biology tool. Retrieved from [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

  • MDPI. (2014, January 21). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

  • Aktar, B. S. K., et al. (n.d.). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for hydrazone formation with 3,5-Diiodo-4-methoxybenzohydrazide

Status: Operational Ticket ID: CHEM-SUP-2024-DIODO Subject: Optimization of Reaction Conditions for Lipophilic/Deactivated Hydrazides Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Critical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-DIODO Subject: Optimization of Reaction Conditions for Lipophilic/Deactivated Hydrazides Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Critical Reactivity Profile

Before initiating the protocol, you must understand the specific constraints imposed by the 3,5-diiodo-4-methoxybenzohydrazide scaffold. This is not a standard benzohydrazide; the halogenation pattern fundamentally alters the physicochemical properties.

  • Solubility Constraint (The Primary Bottleneck): The two iodine atoms significantly increase lipophilicity and molecular weight. Unlike simple benzohydrazides, this compound often displays poor solubility in pure ethanol or methanol at reflux, leading to heterogeneous reactions and poor conversion.

  • Electronic Deactivation: While the para-methoxy group is an Electron Donating Group (EDG), the two meta-iodine atoms are inductively Electron Withdrawing Groups (EWG). This creates a "push-pull" system that may slightly reduce the nucleophilicity of the terminal hydrazine nitrogen compared to a standard 4-methoxybenzohydrazide.

  • Stability: Aryl iodides can be light-sensitive. Reactions should be protected from direct light to prevent homolytic cleavage of the C-I bond and subsequent iodine liberation (purple discoloration).

Standard Operating Procedure (SOP)

Recommended Baseline Protocol

This optimized protocol replaces the standard "Ethanol Reflux" with a Solvent-Hybrid Approach to ensure homogeneity.

Materials
  • Nucleophile: 3,5-Diiodo-4-methoxybenzohydrazide (1.0 equiv)

  • Electrophile: Target Aldehyde/Ketone (1.1 equiv)

  • Primary Solvent: Ethanol (Absolute)[1]

  • Co-Solvent: DMSO (Dimethyl sulfoxide) or DMF (if solubility is stubborn)

  • Catalyst: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Workflow
  • Solubilization (Critical Step):

    • Dissolve the hydrazide (1.0 equiv) in the minimum amount of DMSO at Room Temperature (RT).

    • Note: If it does not dissolve in <5 volumes of DMSO, warm to 40°C.

  • Dilution:

    • Dilute the DMSO solution with Ethanol (ratio 1:10 DMSO:EtOH).

    • Checkpoint: If precipitation occurs upon addition of EtOH, add more DMSO dropwise until clear, or switch to n-Propanol (higher boiling point, better lipophilic solubility).

  • Activation:

    • Add the aldehyde/ketone (1.1 equiv).

    • Add Glacial Acetic Acid (catalytic amount, typically 3-5 drops per mmol).

    • Why: The acid activates the carbonyl carbon of the aldehyde, making it more susceptible to nucleophilic attack by the hydrazide.

  • Reaction:

    • Reflux at 80-85°C for 4–6 hours.

    • Monitoring: Check TLC (System: Hexane:EtOAc 6:4). Look for the disappearance of the hydrazide (usually lower Rf).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to RT.

    • Pour the mixture into ice-cold water (5x reaction volume). The hydrophobic di-iodo product should precipitate immediately.

    • Filter, wash with water (to remove DMSO/AcOH), and then wash with cold ethanol (to remove unreacted aldehyde).

Troubleshooting Hub

Direct solutions to common failure modes.

Category A: Solubility & Physical State[2]

Q: My starting material precipitates immediately when I add Ethanol. What should I do?

A: This is the "Iodine Effect." The compound is too lipophilic for pure ethanol.

  • Fix 1: Switch the solvent system to 100% n-Propanol . It boils at ~97°C and dissolves lipophilic aromatics better than ethanol.

  • Fix 2: Increase the DMSO co-solvent ratio to 20%.

  • Fix 3: If the aldehyde is also liquid, run the reaction neat (no solvent) with a few drops of AcOH at 100°C for 1 hour (only for stable aldehydes).

Q: The product is oiling out instead of crystallizing.

A: This is common with DMSO mixtures.

  • Fix: Decant the water/DMSO supernatant. Dissolve the oil in a small amount of Dichloromethane (DCM), dry over MgSO4, and concentrate. Then, perform a trituration using cold Diethyl Ether or Hexane to force crystallization.

Category B: Reactivity & Yield

Q: TLC shows starting material remaining after 6 hours of reflux.

A: The nucleophile might be deactivated, or the intermediate carbinolamine is not dehydrating.

  • Step 1 (Catalyst Boost): Add HCl (1-2 drops of conc.) or H2SO4 . Stronger acid can force the dehydration step.

  • Step 2 (Scavenger): Add molecular sieves (3Å or 4Å) to the reaction to remove water, driving the equilibrium toward the hydrazone (Le Chatelier’s principle).

Q: I see a new spot, but it's not the product (Azine formation).

A: Azines (Ar-CH=N-N=CH-Ar) form if hydrazine hydrate was present as an impurity or if the hydrazide hydrolyzes.

  • Prevention: Ensure your starting hydrazide is pure. Avoid strong mineral acids if the hydrazide bond is labile; stick to Acetic Acid.

Advanced Optimization Matrix

Use this table to tune conditions based on your specific aldehyde type.

Aldehyde TypeRecommended SolventCatalystTemp/TimeRationale
Electron-Poor (e.g., Nitrobenzaldehyde) EtOH/DMSO (9:1)None or trace AcOHRT / 2hHighly reactive electrophile; requires minimal activation.
Electron-Rich (e.g., Anisaldehyde) n-Propanol5-10% AcOHReflux / 12hElectrophile is deactivated; requires higher temp and acid concentration.
Sterically Hindered (e.g., 2,6-Disubstituted) Toluenep-TSA (10 mol%)Reflux (Dean-Stark)Water removal is mandatory to drive the reaction against steric resistance.
Acid-Sensitive EthanolSc(OTf)3 (5 mol%)RT / 4hLewis Acid catalysis avoids low pH issues while activating the carbonyl.

Visualizations

A. Reaction Mechanism & Control Points

Figure 1: The acid-catalyzed pathway showing where the Iodine substituents influence the reaction.

G cluster_0 Optimization Zone Start Start: Hydrazide + Aldehyde Activation Step 1: Carbonyl Activation (Acid Catalyst) Start->Activation AcOH/H+ Attack Step 2: Nucleophilic Attack (Rate Limiting if Steric) Activation->Attack Electrophilicity ↑ Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Step 3: Dehydration (-H2O) Intermediate->Dehydration Requires Acid Product Final Hydrazone Dehydration->Product

Caption: The reaction relies on a balance of acid. Too little acid fails to activate Step 1; too much acid protonates the hydrazide nitrogen, blocking Step 2.

B. Troubleshooting Decision Tree

Figure 2: Logic flow for resolving synthesis failures.

DecisionTree Start Problem Detected Q1 Is the mixture homogeneous? Start->Q1 Solubility Add DMSO or switch to n-Propanol Q1->Solubility No (Precipitate) Q2 Is product forming? (TLC) Q1->Q2 Yes (Clear) NoProd Check Catalyst Q2->NoProd No New Spot YesProd Is yield low? Q2->YesProd Spot Visible CatCheck Increase Acid Conc. or use p-TSA NoProd->CatCheck Equilibrium Add Molecular Sieves (Remove Water) YesProd->Equilibrium Incomplete Conversion

Caption: Systematic fault isolation for hydrazone synthesis.

References

  • General Hydrazone Synthesis & Catalysis

    • Kölmel, D. K., & Kool, E. T. (2017).[2] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Link

  • Solubility of Phenolic/Methoxy Compounds

    • BenchChem Technical Guides. (2025).[3] Solubility of Dehydrozingerone (Structural Analog) in DMSO and Ethanol.[3][4] Link

  • Acid Catalysis in Hydrazone Formation

    • Crisalli, P., & Kool, E. T. (2013). Importance of Ortho Proton Donors in Catalysis of Hydrazone Formation. Journal of Organic Chemistry, 78(3), 1184–1189. Link

  • Related Scaffold Synthesis (3,5-dimethoxy analogues)

    • Aktar, B. S. K., et al. (2021).[5] Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring. Turkish Journal of Chemistry, 45, 123-134. Link

Sources

Optimization

Stability issues of 3,5-Diiodo-4-methoxybenzohydrazide under experimental conditions

Introduction This guide is designed for researchers, scientists, and drug development professionals working with 3,5-Diiodo-4-methoxybenzohydrazide. While this is a specialized molecule with limited public data, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals working with 3,5-Diiodo-4-methoxybenzohydrazide. While this is a specialized molecule with limited public data, this document provides a comprehensive troubleshooting framework based on the known chemical principles of its core structures: the benzohydrazide functional group, the electron-donating methoxy substituent, and the carbon-iodine bonds. Our goal is to help you anticipate and resolve stability issues to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I properly store solid 3,5-Diiodo-4-methoxybenzohydrazide?

A1: Proper storage is critical for maintaining the compound's integrity. Hydrazide moieties can be sensitive to air and moisture, while iodinated aromatic rings can be sensitive to light.

  • Temperature: Store at 2-8°C for long-term stability.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the hydrazide group.[1]

  • Light: Keep in an amber or opaque vial to protect the light-sensitive carbon-iodine bonds from photodecomposition.

  • Moisture: Use a container with a tight-fitting seal and store in a desiccator.[2][3] Moisture can facilitate hydrolysis of the hydrazide.

Q2: What are the best practices for preparing a stock solution?

A2: The choice of solvent and handling procedure is crucial.

  • Solvent Selection: Use dry, high-purity solvents. Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are generally suitable for dissolving benzohydrazide derivatives.[4] Always perform a small-scale solubility test first.

  • Preparation: Allow the vial of the solid compound to warm to room temperature before opening to prevent condensation of atmospheric moisture. Prepare the solution under an inert atmosphere if possible.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: I'm observing a color change in my solid compound or solution over time. What does this indicate?

A3: A color change (e.g., to yellow or brown) is a common indicator of degradation. This is often due to the oxidation of the hydrazine moiety or the decomposition of the iodinated aromatic ring, which can release free iodine.[5] If you observe a color change, it is highly recommended to re-qualify the compound's purity using an analytical method like HPLC or LC-MS before use.

Q4: What common reagents are incompatible with 3,5-Diiodo-4-methoxybenzohydrazide?

A4: Due to its chemical structure, this compound is incompatible with several classes of reagents.

Incompatible Reagent ClassReason for Incompatibility
Strong Oxidizing Agents Hydrazines are powerful reducing agents and can react violently.[1]
Strong Acids & Bases Can catalyze the hydrolysis of the amide bond in the benzohydrazide structure.
Some Metal Oxides/Salts Can catalyze the decomposition of the hydrazide group.[6]
Aldehydes & Ketones Will readily react with the hydrazide to form hydrazones, unless this is the intended reaction.[4][7]

Troubleshooting Guide: Experimental Scenarios

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low or No Yield in a Condensation Reaction
  • Scenario: "I'm reacting 3,5-Diiodo-4-methoxybenzohydrazide with an aldehyde to form a hydrazone, but my yield is very low, and TLC shows my starting material is gone."

  • Potential Causes & Solutions:

    • Degradation of Starting Material: Your benzohydrazide may have degraded before the reaction.

      • Troubleshooting Step: Verify the purity of your starting material via ¹H NMR or HPLC. Look for the characteristic N-H protons of the hydrazide.[4][8]

    • Suboptimal pH: The reaction pH is critical. While acid catalysis is often used for hydrazone formation, excessively low pH will protonate the hydrazide's terminal nitrogen, rendering it non-nucleophilic and halting the reaction.[5]

      • Troubleshooting Step: Add a catalytic amount of a weak acid (e.g., acetic acid) instead of a strong acid.[7] Monitor the reaction pH.

    • Thermal Decomposition: If the reaction is run at a high temperature for an extended period, both the starting material and the product could decompose. Hydrazines can be thermally unstable.[9][10]

      • Troubleshooting Step: Attempt the reaction at a lower temperature for a longer duration. Monitor progress by TLC or LC-MS to find the optimal balance between reaction rate and stability.

Workflow for Troubleshooting Low Yield

G cluster_prep Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Vial A: Control (-80°C, Dark) A->B Divide & Store C Vial B: Temperature (e.g., 60°C, Dark) A->C Divide & Store D Vial C: Light (RT, Ambient Light) A->D Divide & Store E Aliquot at Time Points (0, 2, 6, 12, 24h) B->E C->E D->E F Analyze by HPLC E->F G Compare Peak Areas vs. Control F->G

Caption: Experimental workflow for a solution stability study.

References

  • Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. PMC. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. MDPI. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. [Link]

  • 3-Hydroxy-4-methoxybenzohydrazide. ResearchGate. [Link]

  • 4-Methoxybenzohydrazide. ResearchGate. [Link]

  • Analytical Methods for Hydrazines. ATSDR. [Link]

  • Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. International Development Research Centre. [Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. PMC. [Link]

  • Acetone hydrazone - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Experimental and Computational Fluid Dynamics Studies on Hydrous Hydrazine Decomposition over the Ir/Ni10Ce Catalyst. ACS Publications. [Link]

  • RESEARCH ON HYDRAZINE DECOMPOSITION. DTIC. [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. ACS Publications. [Link]

  • DECOMPOSITION OF HYDRAZINE IN PRESERVED BOILERS. Water Desalination and Reuse Center. [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]

Sources

Troubleshooting

How to prevent degradation of 3,5-Diiodo-4-methoxybenzohydrazide during storage

Welcome to the technical support center for 3,5-Diiodo-4-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Diiodo-4-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Improper storage can lead to degradation, compromising experimental results and leading to significant delays. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Section 1: Understanding the Molecule's Vulnerabilities

To effectively prevent degradation, it is crucial to understand the chemical properties of 3,5-Diiodo-4-methoxybenzohydrazide. The molecule's structure contains several functional groups that are susceptible to specific degradation pathways.

  • The Benzohydrazide Moiety: The hydrazide group (-CONHNH₂) is susceptible to both oxidation and hydrolysis. Oxidation can occur in the presence of air, particularly when catalyzed by trace metals or light.[1][2] Hydrolysis can break the amide bond, especially in the presence of moisture or acidic/basic contaminants, yielding 3,5-diiodo-4-methoxybenzoic acid and hydrazine.

  • The Iodinated Aromatic Ring: The carbon-iodine (C-I) bonds on the aromatic ring are sensitive to light.[3] Exposure to UV or even ambient light over time can induce photolytic cleavage, leading to the formation of radical species and de-iodinated byproducts. This process is often visually indicated by a discoloration of the material from white or off-white to yellow or brown.[3]

Below is a diagram illustrating the primary points of instability on the molecule and the potential degradation routes.

G cluster_main 3,5-Diiodo-4-methoxybenzohydrazide cluster_pathways Potential Degradation Pathways cluster_products Degradation Products Compound Main Compound Structure Oxidation Oxidation (Air/O₂) Compound->Oxidation Hydrazide Moiety Hydrolysis Hydrolysis (Moisture/H₂O) Compound->Hydrolysis Amide Bond Photolysis Photolysis (Light/UV) Compound->Photolysis C-I Bonds OxidizedProduct Oxidized Hydrazide Species Oxidation->OxidizedProduct HydrolysisProduct Benzoic Acid + Hydrazine Hydrolysis->HydrolysisProduct PhotolysisProduct De-iodinated Byproducts Photolysis->PhotolysisProduct

Caption: Potential degradation pathways for 3,5-Diiodo-4-methoxybenzohydrazide.

Section 2: Recommended Storage & Handling Protocols

Proper storage is the most critical factor in preventing degradation. The following table summarizes the ideal conditions based on the compound's chemical vulnerabilities.

Parameter Optimal Condition Rationale & Causality Supporting Sources
Temperature 2–8 °C (Refrigerated)Reduces the kinetic rate of all potential degradation reactions (oxidation, hydrolysis).[4]
Atmosphere Inert Gas (Argon or Nitrogen)The hydrazide moiety is susceptible to air oxidation. An inert atmosphere displaces oxygen, preventing this pathway.[1][2]
Light Amber glass vial or opaque containerProtects the light-sensitive C-I bonds from photolytic degradation, which causes discoloration and loss of purity.[3][5]
Moisture Tightly sealed container, store in a desiccatorPrevents atmospheric moisture from causing hydrolysis of the amide bond in the hydrazide group.[6][7]
Incompatible Materials Store away from strong oxidizing agents, strong acids, and bases.These materials can directly catalyze or participate in degradation reactions.[1][3]
Workflow for Proper Storage

This workflow should be initiated upon receiving a new shipment of the compound.

Caption: Recommended workflow for receiving and storing the compound.

Section 3: Troubleshooting Guide: Detecting and Managing Degradation

This section is formatted as a series of questions you might have when assessing the quality of your stored compound.

Q1: My solid 3,5-Diiodo-4-methoxybenzohydrazide has turned yellow/brown. Is it degraded?

A: Yes, this is a strong indicator of degradation. The white or pale yellow crystalline solid is expected to discolor upon decomposition.[3][8] The yellowing is most likely due to photodecomposition, where the C-I bonds break and elemental iodine (I₂), which is violet-black but can appear brownish in trace amounts, or other colored organic byproducts are formed.[3]

Action: Do not use the compound for sensitive quantitative experiments. You should perform a quality control check to determine the extent of degradation before deciding whether to discard it or attempt purification.

Q2: How can I perform a quick quality control (QC) check on my sample?

A: A simple and effective QC check is Thin-Layer Chromatography (TLC). It allows you to visualize the presence of impurities.

Step-by-Step Protocol: TLC Quality Check

  • Prepare a Sample Solution: Dissolve a very small amount (spatula tip) of your compound in a suitable solvent (e.g., Ethyl Acetate or a 9:1 mixture of Dichloromethane:Methanol) to a concentration of ~1-2 mg/mL.

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of your solution onto the baseline of a silica gel TLC plate. If you have a reference (unopened) lot, spot it in an adjacent lane for comparison.

  • Develop the Plate: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate - this may require optimization). Let the solvent front travel up the plate.

  • Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Interpret Results:

    • Pure Sample: You should see a single, well-defined spot.

    • Degraded Sample: You will likely see the main spot for the parent compound and one or more additional spots (often near the baseline or at different Rf values), which correspond to degradation products.

Q3: I suspect degradation, but the TLC is inconclusive. What is the next step?

A: For a definitive assessment of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method. An HPLC analysis will quantify the parent compound and separate all degradation products, providing a precise purity percentage.

Action: Submit a sample for analysis using a stability-indicating HPLC method. If you are developing a method, a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for this type of molecule. Degradation will be evident by the appearance of new peaks and a corresponding decrease in the area of the main peak.

Q4: My compound shows signs of degradation. Can I still use it?

A: This depends entirely on your application.

  • For non-critical applications or initial screening: If the degradation is minor (<5%), you may be able to proceed, but be aware that your results may be affected.

  • For quantitative studies, in-vivo experiments, or GMP processes: You must not use a degraded sample. The impurities could have unintended biological activity or interfere with analytical measurements, rendering your results invalid. The only option is to purify the material (e.g., by recrystallization) and re-confirm its purity or discard the batch and use a new, validated lot.

Troubleshooting Workflow

Caption: Troubleshooting workflow for suspected compound degradation.

Section 4: Frequently Asked Questions (FAQs)

Q: I need to store the compound in solution. What is the best practice? A: Storing in solution is not recommended for long-term stability. If you must, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF). Prepare fresh solutions for each experiment. For short-term storage (1-2 days), store the solution at -20°C or -80°C in a tightly sealed vial with an inert gas headspace.

Q: Is 3,5-Diiodo-4-methoxybenzohydrazide sensitive to temperature fluctuations? A: While it is a solid with a relatively high melting point, repeated freeze-thaw cycles or storage at room temperature for extended periods can accelerate degradation.[9] Consistent refrigerated storage is key.

Q: My lab does not have an inert gas line. What is a viable alternative? A: While not ideal, a good alternative is to use a vacuum desiccator. After placing your tightly sealed vial in the desiccator, pull a vacuum and backfill with a dry atmosphere. Storing the primary container inside a larger, sealed container with a good amount of desiccant can also help minimize exposure to moisture and air.

Q: What are the primary safety concerns when handling this compound? A: Like many hydrazide derivatives, it should be handled with care. It may cause skin, eye, and respiratory irritation.[10][11] Always handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][12]

References

  • Santa Cruz Biotechnology.
  • Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine.
  • Vecom Marine. MSDS Hydrazide 20220411.
  • Benchchem.
  • Eastchem.
  • Thermo Fisher Scientific.
  • PubChem. Iodine | I2 | CID 807.
  • Reddit r/chemistry. Advice on storing/handling hydrazine. (2020).
  • Google Patents.
  • TCI Chemicals.
  • Inchem.org. Iodine (PIM 280).
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-hydroxy-3,5-dimethoxybenzaldehyde. (2024).
  • Reddit r/chemistry. storing iodine. (2022).
  • Fisher Scientific. SAFETY DATA SHEET - 4-Methoxybenzhydrazide. (2024).
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3,5-DIMETHOXY-4-HYDROXYBENZHYDRAZIDE. (2023).
  • International Journal of Pharmaceutical and Life Sciences.
  • IJSDR. Stability indicating study by using different analytical techniques.
  • Semantic Scholar. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling. (2021).
  • ScienceDirect.

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioactivity in Hydrazone Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with newly synthesized hydrazone compounds. This guide is designed to provide in-depth, actionable insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with newly synthesized hydrazone compounds. This guide is designed to provide in-depth, actionable insights into a common yet complex challenge: lower-than-expected biological activity. Drawing from established principles in medicinal chemistry and pharmacology, this center offers a structured approach to diagnosing and resolving issues in your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions when encountering low bioactivity.

Q1: My newly synthesized hydrazone shows little to no activity in my primary assay. What is the very first thing I should verify?

A: The first and most critical step is to rigorously confirm the identity and purity of your compound. A significant portion of "inactive" results can be traced back to impurities or an incorrect structure. Residual starting materials, solvents, or side-products can inhibit the desired activity or introduce confounding variables. Standard characterization techniques such as NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential.[1][2][3]

Q2: I've confirmed my compound's purity and structure, but the activity is still low. Could the compound be degrading in my assay?

A: Yes, this is a strong possibility. The hydrazone functional group (C=N-NH) can be susceptible to hydrolysis, especially under acidic or basic conditions, breaking down into its parent aldehyde/ketone and hydrazine.[4][5][6] The pH of your cell culture medium or assay buffer can significantly impact compound stability. It is crucial to assess the stability of your compound under the specific conditions and duration of your biological assay.[7][8][9]

Q3: My compound is pure and appears stable. Could solubility be the issue?

A: Absolutely. Poor aqueous solubility is a frequent cause of low bioactivity in in vitro assays.[10][11] If your compound precipitates out of the assay medium, its effective concentration at the target site will be much lower than intended, leading to an artificially weak or absent signal. Visual inspection for precipitation is a start, but quantitative solubility assessment is recommended.

Q4: Is it possible that the issue lies with my biological assay itself?

A: Yes, experimental and assay-related artifacts are a well-documented challenge in drug discovery.[12][13][14] Issues can range from systematic errors in liquid handling to interference from the compound with the assay's detection method (e.g., autofluorescence).[13][14] Re-evaluating your assay setup, including controls and potential for compound interference, is a critical troubleshooting step.

Section 2: In-Depth Troubleshooting Guides

For a more comprehensive analysis, these guides provide detailed protocols and the scientific rationale behind each step.

Guide 1: Verifying Compound Identity and Purity

The principle of "garbage in, garbage out" is paramount in drug discovery. An impure compound cannot yield reliable bioactivity data.

Causality: Impurities can act as competitive inhibitors, react with your compound, or be cytotoxic, masking the true activity of your hydrazone. For instance, unreacted hydrazine starting materials are often cytotoxic and can lead to false-positive results in cell viability assays.

Recommended Workflow:

  • Structural Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm that the synthesized structure is correct.[1][2][15] Key signals to verify in NMR include the characteristic imine (CH=N) and amide (NHCO) protons.[15]

  • Purity Assessment: HPLC is the gold standard for determining purity. A purity level of >95% is generally required for reliable biological testing.[2]

  • Residual Analysis: Check for the presence of starting materials, catalysts, and solvents, which can all interfere with biological assays.

Data Summary: Analytical Techniques for Quality Control

TechniquePrimary UseInformation ProvidedMinimum Acceptable Standard
¹H & ¹³C NMR Identity ConfirmationDetailed molecular structure, presence of key functional groups.Spectra match the expected structure.
Mass Spectrometry (MS) Identity & PurityMolecular weight, confirmation of elemental composition (HRMS).Observed mass matches the calculated mass.
HPLC Purity QuantificationPercentage purity, presence of impurities.>95% purity for biological screening.
TLC Reaction MonitoringQuick check for reaction completion and presence of impurities.[1][3]Single spot in multiple solvent systems.
Guide 2: Assessing Physicochemical Properties - Stability and Solubility

A bioactive compound must be able to reach its target in a stable, soluble form. Hydrazones, while versatile, have inherent chemical properties that must be managed.

Causality:

  • Stability: The C=N imine bond of the hydrazone is the most common site of hydrolytic instability. This hydrolysis is catalyzed by acid and can lead to the degradation of the active compound over the course of an experiment (e.g., a 48-hour incubation).[4][5] Some studies show that while stable in buffers, many hydrazones degrade rapidly in plasma.[8]

  • Solubility: Many organic molecules, including hydrazones, have poor solubility in the aqueous media used for biological assays.[11] This can lead to an overestimation of the concentration needed for an effect, resulting in a misleadingly high IC50 or EC50 value.

Protocol: Basic Hydrazone Stability Assessment via HPLC

Objective: To determine if the hydrazone compound degrades in the assay buffer over the time course of the experiment.

Materials:

  • Hydrazone compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer or cell culture medium.

  • HPLC system with a suitable column (e.g., C18).

  • Incubator at the assay temperature (e.g., 37°C).

Procedure:

  • Prepare Samples: Dilute the hydrazone stock solution into the assay buffer to the final highest concentration used in your biological assay. Prepare a control sample in a stable solvent like acetonitrile.

  • Timepoint Zero (T=0): Immediately inject an aliquot of the buffer sample into the HPLC. This is your baseline measurement.

  • Incubation: Place the remaining sample in an incubator at the relevant temperature (e.g., 37°C).

  • Subsequent Timepoints: At timepoints relevant to your assay duration (e.g., 1h, 4h, 24h, 48h), withdraw an aliquot, and inject it into the HPLC.

  • Analysis: Compare the peak area of the parent hydrazone compound at each timepoint to the T=0 sample. A significant decrease in the parent peak area, potentially with the appearance of new peaks corresponding to hydrolysis products (the starting aldehyde/ketone), indicates instability.

Guide 3: Re-evaluating the Biological Assay

If the compound is pure, stable, and soluble, the next logical step is to scrutinize the biological assay for potential artifacts and confounding factors.

Causality: Biological assays are complex systems with many potential points of failure or interference.[12] The compound itself may interfere with the assay technology (e.g., fluoresce at the same wavelength as a reporter dye) or there may be systematic errors in the experimental setup.[16][17] Such interferences can produce false-negative or false-positive results.[14]

Troubleshooting Checklist:

  • Positive and Negative Controls: Are your controls behaving as expected? A known active compound (positive control) and vehicle (negative control, e.g., DMSO) are essential for validating assay performance.

  • Compound Interference:

    • Autofluorescence: For fluorescence-based assays, run a sample of your compound alone to check if it emits a signal in the detection channel.[14]

    • Colorimetric Assays: Highly colored compounds can interfere with absorbance readings in assays like the MTT assay.[2]

  • Concentration Range: Is the tested concentration range appropriate? If the compound is less potent than anticipated, the activity may only be observable at higher concentrations.

  • Systematic Errors: Review plate maps and data for patterns that suggest experimental error, such as "edge effects" or column/row striping.[16]

Guide 4: Structural Considerations and SAR

Once technical and experimental issues are ruled out, the focus shifts to the intrinsic properties of the molecule itself. The structure-activity relationship (SAR) dictates the compound's biological effect.

Causality: A compound's bioactivity is a direct function of its three-dimensional shape and electronic properties, which determine how it interacts with its biological target.[10] Minor structural modifications can lead to significant changes in activity. For example, SAR studies on hydrazone inhibitors have shown that bulky substituents can prevent a compound from fitting into a target's binding pocket.[15][18]

Key Considerations:

  • Pharmacophore: Does your molecule contain the necessary functional groups (the pharmacophore) known to be essential for activity at your target?

  • Steric Hindrance: Are there bulky groups on your molecule that might be preventing it from binding to its target?[15][18]

  • Electronic Effects: Have you considered how electron-donating or electron-withdrawing groups might affect the key interactions with the target protein?

  • Lipophilicity: The compound's lipophilicity (logP) is crucial for membrane permeability and reaching intracellular targets. An unfavorable logP can result in poor bioavailability.[11]

Section 3: Visual Workflows and Diagrams

Visual aids can help clarify complex troubleshooting processes and conceptual relationships.

Troubleshooting_Workflow start Low / No Bioactivity Observed check_purity Step 1: Verify Identity & Purity (NMR, MS, HPLC >95%) start->check_purity is_pure Is Compound Pure? check_purity->is_pure purify Action: Re-purify Compound is_pure->purify No check_physchem Step 2: Assess Physicochemical Properties (Solubility, Stability in Assay Media) is_pure->check_physchem Yes purify->check_purity is_stable_soluble Stable & Soluble? check_physchem->is_stable_soluble reformulate Action: Reformulate or Use Solubilizing Agent is_stable_soluble->reformulate No check_assay Step 3: Re-evaluate Biological Assay (Controls, Compound Interference) is_stable_soluble->check_assay Yes is_assay_valid Assay Valid? check_assay->is_assay_valid redesign_assay Action: Redesign Assay Protocol (e.g., Orthogonal Assay) is_assay_valid->redesign_assay No check_sar Step 4: Consider Structure-Activity Relationship (SAR) is_assay_valid->check_sar Yes redesign_compound Outcome: Redesign Compound Based on SAR Data check_sar->redesign_compound

Caption: A stepwise workflow for troubleshooting low bioactivity in novel compounds.

Influencing_Factors bioactivity Observed Bioactivity purity Compound Purity (>95%) purity->bioactivity stability Chemical Stability (Hydrolysis) stability->bioactivity solubility Aqueous Solubility solubility->bioactivity assay_integrity Assay Integrity (Artifacts) assay_integrity->bioactivity structure Chemical Structure (SAR) structure->bioactivity

Caption: Key interdependent factors that determine the bioactivity of a compound.

References

  • Mayer, M., et al. (2015). Structure-activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (ATGL). Bioorganic & Medicinal Chemistry, 23(12), 2904-16. [Link]

  • Gim-Pao, L., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(5), 1236. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) for the hydrazone analogues. [Link]

  • Baell, J., & Walters, M. A. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(7), 723-733. [Link]

  • Duhan, M., et al. (2022). Quantitative structure activity relationship studies of novel hydrazone derivatives as α-amylase inhibitors with index of ideality of correlation. Journal of Biomolecular Structure and Dynamics, 40(11), 4933-4953. [Link]

  • Duhan, M., et al. (2020). Quantitative structure activity relationship studies of novel hydrazone derivatives as α-amylase inhibitors with index of ideality of correlation. Journal of Biomolecular Structure and Dynamics. [Link]

  • Ianevski, A., et al. (2023). Spatial artefact detection improves reproducibility of drug screening experiments. bioRxiv. [Link]

  • The Pharmaceutical and Chemical Journal. (n.d.). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. [Link]

  • Anwar, M. U., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Pharmaceuticals, 15(10), 1249. [Link]

  • Springer Nature Experiments. (n.d.). Accounting for Artifacts in High-Throughput Toxicity Assays. [Link]

  • Ianevski, A., et al. (2023). Spatial artefact detection improves reproducibility of drug screening experiments. bioRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]

  • Bektas, H., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega, 8(22), 19631–19646. [Link]

  • DergiPark. (n.d.). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Hydrazones: Synthesis, biological activity and their spectral characterization. [Link]

  • Klimes, J., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Pharmazie, 63(6), 442-6. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • ResearchGate. (2019). (PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

  • Alcrut group. (2024). Synthesis and Evaluation of Hydrazones. [Link]

  • International Journal of Modern Research and Technology. (n.d.). Review on hydrazone and it's biological activities. [Link]

  • MINAR International Journal of Applied Sciences and Technology. (2023). GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2659–2667. [Link]

  • Singh, R. P., et al. (2016). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 10(5), 296-306. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • Imane, B., et al. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules, 27(12), 3662. [Link]

  • Van, T. T. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 3986. [Link]

  • Hennebelle, T., et al. (2020). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Medicinal Chemistry, 63(21), 12431–12447. [Link]

  • ResearchGate. (2024). (PDF) Natural product-inspired strategies towards the discovery of novel bioactive molecules. [Link]

  • Springer. (2024). An overview on synthetic aspects and biological activity profiles of hydrazone derivatives. [Link]

  • ResearchGate. (2014). How do you predict bioactivity of novel NO releasing compounds?[Link]

  • AIP Publishing. (2023). A Systematic Review on Hydrazones Their Chemistry and Biological Activities. [Link]

  • MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3,5-Diiodo-4-methoxybenzohydrazide

Case ID: 35-DIMBH-SC01 Status: Active Priority: High (Scale-up Optimization) Assigned Specialist: Senior Application Scientist Executive Summary You are scaling up the synthesis of 3,5-Diiodo-4-methoxybenzohydrazide , a...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 35-DIMBH-SC01 Status: Active Priority: High (Scale-up Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary

You are scaling up the synthesis of 3,5-Diiodo-4-methoxybenzohydrazide , a critical pharmacophore often found in antitubercular agents, kinase inhibitors, and radiotracers. While the bench-scale synthesis (mg) is straightforward, moving to multigram or kilogram scale introduces thermodynamic and safety risks—specifically regarding the exothermicity of iodination and the instability of hydrazine at high temperatures.

This guide treats your synthesis as a technical support workflow . We have broken down the route into three "Modules," each containing validated protocols, decision-making logic, and troubleshooting tickets based on common failure modes.

Master Workflow Diagram

The following logic flow outlines the optimized synthetic route and critical decision points for quality control.

SynthesisWorkflow Start Starting Material: 4-Hydroxybenzoic Acid Step1 Step 1: Iodination (ICl / AcOH or I2/H2O2) Start->Step1 Electrophilic Subst. Inter1 Intermediate 1: 3,5-Diiodo-4-hydroxybenzoic acid Step1->Inter1 QC1 QC Check: Melting Point > 260°C? Inter1->QC1 Step2 Step 2: Methylation/Esterification (MeI / K2CO3 / DMF) QC1->Step2 Pass Purify Troubleshoot: Recrystallize from EtOH/H2O QC1->Purify Fail (Colored/Impure) Inter2 Intermediate 2: Methyl 3,5-diiodo-4-methoxybenzoate Step2->Inter2 O-Alkylation Step3 Step 3: Hydrazinolysis (N2H4·H2O / MeOH) Inter2->Step3 Nucleophilic Acyl Subst. Product Target Product: 3,5-Diiodo-4-methoxybenzohydrazide Step3->Product Purify->Step2

Figure 1: Critical path analysis for the synthesis of 3,5-Diiodo-4-methoxybenzohydrazide, highlighting QC checkpoints.

Module 1: Iodination (The Thermodynamic Bottleneck)

Objective: Convert 4-Hydroxybenzoic acid (4-HBA) to 3,5-Diiodo-4-hydroxybenzoic acid. Scale-up Risk: High exotherm and iodine vapor evolution.

Validated Protocol (Scale: 100g Input)
  • Setup: 1L 3-neck flask, mechanical stirrer (essential for slurry), reflux condenser, dropping funnel.

  • Solvent System: Dissolve 4-HBA (1.0 eq) in Glacial Acetic Acid (5 vol).

  • Reagent: Use Iodine Monochloride (ICl) (2.2 eq).

    • Why? ICl is more reactive than

      
      , allowing lower temperatures and cleaner regioselectivity compared to oxidative iodination (
      
      
      
      ) at this scale.
  • Addition: Add ICl dropwise at room temperature.

    • Critical: Maintain internal temp < 40°C during addition.

  • Reaction: Heat to 70-80°C for 4 hours.

  • Quench: Pour into ice water containing Sodium Bisulfite (NaHSO3) .

    • Mechanism:[1][2][3][4][5][6] Bisulfite reduces unreacted electrophilic iodine species (

      
       or 
      
      
      
      ) back to soluble iodide (
      
      
      ), removing the purple/brown color.
Troubleshooting Ticket #101: "Product is Purple/Brown"

User Report: "After filtration, my solid is sticky and dark brown. Yield is >120% (false weight)."

Root Cause AnalysisCorrective Action
Trapped Iodine: The lattice has trapped free iodine (

).
Wash Protocol: Resuspend the solid in 10% aqueous Sodium Thiosulfate (

). Stir for 30 mins until white/off-white. Filter again.
Mono-iodination: Incomplete reaction due to low temp.Check NMR: Look for doublets in the aromatic region (mono) vs. a singlet (di-iodo). If mono exists, re-subject to reaction conditions.

Module 2: One-Pot Methylation & Esterification

Objective: Convert 3,5-Diiodo-4-hydroxybenzoic acid to Methyl 3,5-diiodo-4-methoxybenzoate. Scale-up Risk: Runaway exotherm with Methyl Iodide (MeI).

Validated Protocol
  • Reagents: Intermediate 1 (1.0 eq),

    
     (anhydrous, 3.0 eq), Methyl Iodide (MeI) (3.0 - 4.0 eq).
    
  • Solvent: DMF (Dimethylformamide).

    • Why? Polar aprotic solvent promotes the

      
       reaction of the phenoxide and carboxylate anions.
      
  • Procedure:

    • Charge acid and

      
       in DMF.[3] Stir 30 mins (deprotonation).
      
    • Cool to 0°C.

    • Add MeI dropwise. (Caution: MeI is volatile and toxic).

    • Warm to RT and stir overnight.

  • Workup: Pour into ice water. The ester should precipitate as a solid.

Troubleshooting Ticket #205: "Incomplete Methylation"

User Report: "TLC shows two spots. One is the product, the other is lower Rf."

Root Cause AnalysisCorrective Action
Water Contamination: DMF was "wet," quenching the MeI.Drying: Ensure DMF is anhydrous. Use molecular sieves. Increase MeI equivalents to 5.0 in the next run.
Particle Size:

surface area is too low.
Grinding: Use powdered

or add a phase transfer catalyst (e.g., TBAB) to solubilize the carbonate.

Module 3: Hydrazinolysis (The Safety Critical Step)

Objective: Convert Methyl 3,5-diiodo-4-methoxybenzoate to 3,5-Diiodo-4-methoxybenzohydrazide. Scale-up Risk: Hydrazine toxicity and formation of bis-hydrazides (dimers).

Validated Protocol
  • Reagents: Methyl Ester (1.0 eq), Hydrazine Hydrate (80% or 100%) (5.0 - 10.0 eq).

    • Why Excess? High excess of hydrazine drives the equilibrium forward and prevents the product (which is a nucleophile) from attacking another ester molecule to form a dimer.

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve ester in alcohol.[6]

    • Add Hydrazine Hydrate.[7]

    • Reflux (65-78°C) for 4-6 hours.

  • Isolation:

    • Cool to room temperature.[2][6][8] The hydrazide often crystallizes out.

    • If not, concentrate solvent to 50% volume and cool to 0°C.

Troubleshooting Ticket #309: "No Precipitate / Oil Formation"

User Report: "Reaction is done (TLC), but cooling didn't yield crystals. I have a yellow oil."

Root Cause AnalysisCorrective Action
Solvent Trapping: Product is too soluble in MeOH/Hydrazine mix.Anti-solvent Addition: Add cold water dropwise to the methanolic solution until turbidity appears. Cool to 4°C.
Impurity Profile: Trace ester remaining prevents crystallization.Trituration: Evaporate to dryness. Triturate the oil with cold Diethyl Ether or Hexane to remove unreacted ester. The hydrazide is insoluble in ether and will solidify.

Analytical Validation Data

Use these parameters to validate your batches.

ParameterSpecificationNotes
Appearance White to off-white needlesYellow indicates oxidation or free iodine.
Melting Point 210°C - 215°CSharp range indicates high purity.[9]
1H NMR (DMSO-d6)

3.84 (s, 3H, OMe)
Methoxy group singlet.[10]
1H NMR (DMSO-d6)

8.20 - 8.30 (s, 2H, Ar-H)
Aromatic protons (singlet confirms symmetry).
1H NMR (DMSO-d6)

9.0 - 10.0 (br s, NH-NH2)
Hydrazide protons (exchangeable with D2O).

References

  • Hydrazinolysis of Methyl Esters

    • Protocol: "Hydrazinolysis of fatty acid methyl esters... using hydrazine monohydrate."[11]

    • Source: ResearchGate.

  • Synthesis of 4-Methoxybenzohydrazide Derivatives

    • Protocol: General procedure for refluxing methyl 4-methoxybenzoate with hydrazine hydr
    • Source: National Institutes of Health (NIH) / PubMed.

  • Iodination of 4-Hydroxybenzoic Acid

    • Protocol: Synthesis of 3,5-diiodo-4-hydroxybenzoic acid using Iodine Monochloride (ICl).[12]

    • Source: ChemicalBook Protocols.

  • Methylation of Halogenated Phenols

    • Protocol: Use of K2CO3 and Methyl Iodide in DMF for simultaneous esterification and etherific
    • Source: ChemicalBook (Analogous reaction for 3,5-dichloro derivative).[3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2D NMR: Unambiguous Structural Confirmation of 3,5-Diiodo-4-methoxybenzohydrazide

Introduction: The Imperative for Unambiguous Structural Elucidation In the realm of drug development and materials science, the precise molecular structure of a compound is its fundamental identity. It dictates function,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the realm of drug development and materials science, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and safety. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of a molecule's chemical environment, it often falls short in cases of complex substitution patterns or limited proton-proton coupling networks.[1] 3,5-Diiodo-4-methoxybenzohydrazide, a substituted aromatic compound, presents such a challenge. Its highly symmetric aromatic ring and isolated spin systems render 1D NMR data insufficient for irrefutable structural confirmation.

This guide provides an in-depth, experimentally-grounded comparison of key two-dimensional (2D) NMR techniques, demonstrating how their synergistic application can definitively confirm the structure of 3,5-Diiodo-4-methoxybenzohydrazide. We will move beyond simple protocol recitation to explain the causal logic behind the experimental strategy, ensuring a self-validating approach to structural verification.

The Structural Hypothesis: 3,5-Diiodo-4-methoxybenzohydrazide

Our objective is to confirm the connectivity and substitution pattern of the following proposed structure. The atoms have been numbered for clarity in the subsequent spectral analysis.

A preliminary analysis of this structure predicts a simple ¹H NMR spectrum: a singlet for the two equivalent aromatic protons (H-2/H-6), a singlet for the methoxy protons (H-8), and exchangeable proton signals for the hydrazide moiety (NH, NH₂). The ¹³C NMR would show several signals, including four for the non-protonated (quaternary) aromatic carbons. The core challenge lies in proving that these distinct fragments are connected precisely as hypothesized.

The 2D NMR Toolkit: A Comparative Overview

To solve this structural puzzle, we deploy a suite of 2D NMR experiments. Each provides a unique piece of connectivity information, and their combined data creates an interlocking, definitive map of the molecule. Two-dimensional NMR spectroscopy spreads spectral information across a second frequency dimension, resolving overlap and revealing correlations between nuclei.[2]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is often the simplest 2D experiment.[3][4] It identifies protons that are J-coupled to each other, typically through two or three bonds.[5] A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are neighbors in the molecule's bonding network.[6][7]

    • Application to Our Molecule: For 3,5-Diiodo-4-methoxybenzohydrazide, the primary value of COSY is to confirm the connectivity within the hydrazide group (i.e., potential coupling between the -NH- and -NH₂ protons), as there are no vicinal protons on the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment maps all direct, one-bond correlations between protons and the carbons they are attached to.[8][9][10][11] Each cross-peak in an HSQC spectrum acts as a definitive link, answering the question: "Which proton is attached to which carbon?".[2][12] It is more sensitive than older techniques like HETCOR.[11][13]

    • Application to Our Molecule: HSQC is critical for assigning the protonated carbons. It will unequivocally link the aromatic proton signal at H-2/H-6 to the C-2/C-6 carbon signal and the methoxy proton signal (H-8) to the methoxy carbon (C-8).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this specific structural challenge. HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[8][14][15] Crucially, it shows correlations to quaternary carbons, which have no attached protons and are therefore "invisible" in an HSQC spectrum.[14]

    • Application to Our Molecule: HMBC is the key to connecting the molecular fragments. It will provide the long-range correlations needed to piece together the entire carbon skeleton and confirm the substituent positions.

An Integrated Strategy for Structural Confirmation

The power of 2D NMR lies not in any single experiment, but in the logical workflow of their combined interpretation.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Assembly NMR_1D 1D NMR (¹H, ¹³C) Initial Peak List Assign_CH Assign Protonated Carbons (¹H + HSQC Data) NMR_1D->Assign_CH NMR_COSY ¹H-¹H COSY Proton Neighbors Build_Fragments Identify Spin Systems (COSY Data) NMR_COSY->Build_Fragments NMR_HSQC ¹H-¹³C HSQC Direct C-H Bonds NMR_HSQC->Assign_CH NMR_HMBC ¹H-¹³C HMBC Long-Range C-H Bonds Connect_Fragments Connect Fragments via Quaternary Carbons & Heteroatoms (HMBC Data) NMR_HMBC->Connect_Fragments Assign_CH->Connect_Fragments Build_Fragments->Connect_Fragments Final_Structure Final Structure Confirmation Connect_Fragments->Final_Structure

Caption: Integrated 2D NMR workflow for structure elucidation.

Step 1: Foundational Analysis with 1D NMR & HSQC

The first step is to acquire standard ¹H, ¹³C, and HSQC spectra. The HSQC experiment directly correlates the proton signals with their attached carbons, providing our initial, concrete assignments.

¹H Data (Hypothetical) ¹³C Data (Hypothetical) HSQC Correlation
δ (ppm) Multiplicity Assignment
7.95s, 2HH-2, H-6
3.90s, 3HH-8 (OCH₃)
9.80s (br), 1HH-9 (NH)
4.60s (br), 2HH-10 (NH₂)
---
---
---
---

Table 1: Predicted ¹H, ¹³C, and HSQC data for 3,5-Diiodo-4-methoxybenzohydrazide in DMSO-d₆. Chemical shifts are hypothetical but representative.

From this initial data, we have confidently assigned the protonated carbons C-2, C-6, and C-8. However, the positions of the substituents and the overall connectivity remain unproven.

Step 2: Assembling the Molecular Skeleton with HMBC

The HMBC spectrum is the key to completing the puzzle. It reveals multi-bond correlations, allowing us to connect the assigned C-H fragments to the unassigned quaternary carbons.

G H2_H6 H-2, H-6 δ 7.95 C1 C-1 δ 131.0 H2_H6->C1 ²J C2_C6 C-2, C-6 δ 138.5 H2_H6->C2_C6 HSQC (1-bond) C4 C-4 δ 158.2 H2_H6->C4 ³J C7 C-7 (C=O) δ 170.1 H2_H6->C7 ³J H8 H-8 (OCH₃) δ 3.90 H8->C4 ³J C8 C-8 (OCH₃) δ 60.5 H8->C8 HSQC (1-bond) H9 H-9 (NH) δ 9.80 H9->C7 ²J C3_C5 C-3, C-5 δ 90.1

Sources

Comparative

Halogenated Benzohydrazides: A Comparative Guide to Iodinated vs. Brominated Analogues

Executive Summary In the optimization of antimicrobial pharmacophores, the benzohydrazide scaffold ( ) remains a cornerstone due to its ability to inhibit DNA gyrase and enoyl-ACP reductase (InhA). However, the choice of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of antimicrobial pharmacophores, the benzohydrazide scaffold (


) remains a cornerstone due to its ability to inhibit DNA gyrase and enoyl-ACP reductase (InhA). However, the choice of halogen substitution—specifically Iodine (I)  versus Bromine (Br) —is rarely a trivial decision.

This guide provides a technical comparison of iodinated vs. brominated benzohydrazides. While both halogens enhance lipophilicity compared to their fluoro- or chloro- counterparts, they diverge significantly in their halogen bonding (XB) capabilities and steric profiles. Iodinated derivatives typically exhibit superior membrane permeability and target binding affinity via strong


-hole interactions, making them potent against mycobacteria and Gram-positive strains.[1] Brominated derivatives , conversely, often offer a better balance of metabolic stability and solubility, serving as robust broad-spectrum candidates.[1]

Part 1: The Physicochemical Divergence

To understand the biological performance differences, we must first analyze the atomic-level causality.[1] The antimicrobial potency of these analogues is governed by three primary vectors: Lipophilicity , Electronic Effects , and the Sigma Hole (


-hole) .
The Sigma Hole & Halogen Bonding

The most critical differentiator is the "sigma hole"—a region of positive electrostatic potential on the extension of the


 bond axis.[2]
  • Iodine: Possesses a large, highly positive

    
    -hole.[1] This allows it to act as a strong Lewis acid, forming directed non-covalent interactions (halogen bonds) with nucleophilic residues (e.g., carbonyl oxygens, histidine nitrogens) in bacterial protein binding pockets.[1]
    
  • Bromine: Possesses a smaller, less positive

    
    -hole.[1] While it can participate in halogen bonding, the interaction energy is significantly lower (approx. 5–10 kJ/mol less than Iodine).[1]
    
Lipophilicity (LogP) and Penetration
  • Iodinated Benzohydrazides: Higher LogP values facilitate passive diffusion through the waxy cell walls of Mycobacterium tuberculosis and the thick peptidoglycan layers of Gram-positive bacteria like S. aureus.

  • Brominated Benzohydrazides: Moderate lipophilicity.[1] They are less likely to get trapped in non-target lipid membranes compared to their iodinated counterparts.[1]

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) divergence between the two analogues.

SAR_Analysis Scaffold Benzohydrazide Scaffold Iodine Iodine Substitution (Para/Meta) Scaffold->Iodine Bromine Bromine Substitution (Para/Meta) Scaffold->Bromine Sigma Strong σ-hole (High Affinity Binding) Iodine->Sigma Lipophilicity High LogP (Deep Membrane Penetration) Iodine->Lipophilicity Stability High Metabolic Stability (Stronger C-X Bond) Bromine->Stability Sterics Moderate Steric Bulk (Versatile Fit) Bromine->Sterics

Figure 1: SAR divergence highlighting the trade-offs between Iodine's binding affinity/lipophilicity and Bromine's stability/steric versatility.

Part 2: Synthesis & Characterization[3][4][5][6]

Reliable biological data depends on high-purity compounds.[1] The synthesis of halogenated benzohydrazides is straightforward but requires attention to purification to remove unreacted hydrazine, which is toxic and can skew MIC results.[1]

Synthetic Protocol (Reflux Method)

Reaction: Nucleophilic acyl substitution of ethyl-4-halobenzoates with hydrazine hydrate.

  • Reagents:

    • Ethyl-4-iodobenzoate (or Ethyl-4-bromobenzoate) (10 mmol)

    • Hydrazine hydrate (99%, 50 mmol)

    • Absolute Ethanol (30 mL)

  • Procedure:

    • Dissolve the ester in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise with stirring.[1]

    • Reflux at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The hydrazide is more polar and will have a lower

      
       than the ester.
      
  • Work-up:

    • Cool the mixture to room temperature; pour into ice-cold water.

    • Filter the resulting precipitate.[1]

    • Critical Step: Recrystallize from ethanol to ensure removal of hydrazine traces.[1]

  • Validation:

    • IR: Look for doublet

      
       peaks (3200–3300 cm⁻¹) and amide 
      
      
      
      stretch (1650 cm⁻¹).
    • Melting Point: 4-Iodobenzohydrazide (~168°C) vs. 4-Bromobenzohydrazide (~164°C).

Part 3: Antimicrobial Performance Comparison[1][7]

The following data summarizes the performance of these analogues. Note that para-substitution generally yields higher activity than ortho due to reduced steric hindrance in the binding pocket.

Representative MIC Data (µg/mL)

Data synthesized from comparative literature trends (References 1, 3, 5).

Bacterial Strain4-Iodo-benzohydrazide4-Bromo-benzohydrazideControl (Ciprofloxacin)Interpretation
S. aureus (ATCC 25923) 4 – 8 8 – 160.5Iodine exhibits superior potency likely due to enhanced halogen bonding with the target protein.
B. subtilis (Gram +) 8 – 1616 – 320.25Both show activity, but Iodine maintains the edge in potency.[1]
E. coli (Gram -) 32 – 6432 – 640.01Limited activity for both. The outer membrane of Gram-negatives restricts entry of these hydrophobic molecules.
M. tuberculosis (H37Rv) 6.25 12.5 – 250.12Critical Finding: Iodine's lipophilicity is a major advantage for penetrating the mycolic acid layer.
Mechanism of Action

The primary target for benzohydrazides is often DNA Gyrase (Subunit B) or Enoyl-ACP Reductase (InhA) .

  • The Iodine Advantage: In the DNA Gyrase ATP-binding pocket, the iodine atom can form a halogen bond with the backbone carbonyl of residues (e.g., Valine or Glycine). This interaction anchors the inhibitor more effectively than the weaker bromine interaction.

  • The Bromine Utility: While less potent per mole, brominated derivatives often have higher water solubility than iodinated ones, making them easier to formulate for systemic delivery.[1]

Mechanism cluster_effects Specific Interactions Compound Halogenated Benzohydrazide Target Bacterial Target (DNA Gyrase / InhA) Compound->Target Diffuses to Interaction Binding Pocket Interaction Target->Interaction XB Halogen Bond (XB) (I >> Br) Interaction->XB HBond Hydrogen Bond (Hydrazide NH) Interaction->HBond Outcome Inhibition of Replication (Bacteriostasis/Cidal) XB->Outcome Stabilizes Complex HBond->Outcome

Figure 2: Mechanistic pathway showing the dual contribution of the hydrazide hydrogen bonds and the halogen-specific sigma-hole interaction.

Part 4: Experimental Protocol (MIC Determination)

To replicate these findings, use the Broth Microdilution Method (CLSI Standards).

Materials
  • Media: Mueller-Hinton Broth (MHB).

  • Indicator: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation of growth.

  • Plates: 96-well sterile polystyrene plates.

Step-by-Step Workflow
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Compound Dilution:

    • Dissolve benzohydrazides in DMSO (Stock: 1000 µg/mL).

    • Perform serial 2-fold dilutions in the 96-well plate (Range: 128 µg/mL down to 0.25 µg/mL).

    • Note: Ensure final DMSO concentration is < 1% to avoid solvent toxicity.[1]

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL of Resazurin. Incubate for 2 hours.

    • Blue/Purple: No growth (Inhibition).[1]

    • Pink/Colorless: Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration preventing the color change.

References

  • Scholfield, M. R., et al. (2013).[1] "Halogen bonding in biological systems." Protein Science. Link

  • Gaikwad, S. H., et al. (2019).[1] "Benzohydrazide derivatives: A review on their synthesis and pharmacological activities." Mini-Reviews in Medicinal Chemistry. Link

  • Xu, Z., et al. (2011).[1] "Halogen bonding in drug design: the case of iodine." Expert Opinion on Drug Discovery. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

  • Desai, N. C., et al. (2014).[1] "Synthesis and antimicrobial screening of some new novel hydrazide-hydrazone derivatives." Medicinal Chemistry Research. Link

Sources

Validation

3,5-Diiodo-4-methoxybenzohydrazide versus other known enzyme inhibitors

This guide provides an in-depth technical comparison of 3,5-Diiodo-4-methoxybenzohydrazide (often utilized in research as a thyromimetic agent or under the code S-26 in amyloidosis studies) versus established enzyme inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3,5-Diiodo-4-methoxybenzohydrazide (often utilized in research as a thyromimetic agent or under the code S-26 in amyloidosis studies) versus established enzyme inhibitors and functional stabilizers.

Executive Summary & Mechanism of Action

3,5-Diiodo-4-methoxybenzohydrazide is a specialized halogenated benzohydrazide derivative. Its structural core—a di-iodinated phenolic ring—mimics the 3,5-diiodo-tyrosyl moiety found in thyroid hormones (Thyroxine, T4; Triiodothyronine, T3). This structural mimicry dictates its primary biological interactions:

  • Enzymatic Inhibition: It acts as a competitive inhibitor of Iodothyronine Deiodinases (specifically Type I, D1) , enzymes responsible for the activation and inactivation of thyroid hormones.

  • Functional Inhibition (Kinetic Stabilization): It binds to the thyroxine-binding pockets of Transthyretin (TTR) , inhibiting the dissociation of the TTR tetramer—the rate-limiting step in TTR amyloidogenesis.

Unlike broad-spectrum hydrazides that target peroxidases or proteases indiscriminately, this compound exhibits thyromimetic selectivity , making it a critical probe for dissecting thyroid hormone metabolism and amyloid pathology.

Mechanism of Action (MOA) Visualization

MOA Compound 3,5-Diiodo-4-methoxybenzohydrazide T4_Mimicry Structural Mimicry (3,5-Diiodo-Tyrosyl Core) Compound->T4_Mimicry D1_Enzyme Type I Deiodinase (D1) (Selenocysteine Active Site) T4_Mimicry->D1_Enzyme Competes with T4 Binding_Pocket T4 Binding Pocket (Halogen Bonding) T4_Mimicry->Binding_Pocket High Affinity Binding Inhibition Competitive Inhibition (Prevents T4 -> T3 Conversion) D1_Enzyme->Inhibition TTR_Tetramer Transthyretin (TTR) Tetramer Stabilization Kinetic Stabilization (Inhibits Tetramer Dissociation) TTR_Tetramer->Stabilization Binding_Pocket->TTR_Tetramer Amyloid Amyloid Fibril Formation (Blocked) Stabilization->Amyloid Prevents

Caption: Dual mechanism of action driven by thyromimetic structure: Competitive inhibition of Deiodinase enzymes and kinetic stabilization of Transthyretin tetramers.

Comparative Performance Analysis

This section compares 3,5-Diiodo-4-methoxybenzohydrazide against standard inhibitors in its two primary domains: Deiodinase Inhibition and TTR Stabilization .

Domain A: Deiodinase Inhibition (Enzyme Target)

Primary Competitors: Propylthiouracil (PTU), Iopanoic Acid, Gold Thioglucose.

Feature3,5-Diiodo-4-methoxybenzohydrazidePropylthiouracil (PTU)Iopanoic Acid
Primary Target Type I Deiodinase (D1)Type I Deiodinase (D1)Types I, II, III Deiodinases
Mechanism Competitive (Substrate Mimic)Uncompetitive (targets E-I intermediate)Competitive (Substrate Mimic)
Binding Mode Reversible, Halogen-bondingCovalent (Selenenyl-sulfide bond)Reversible/Slow-tight binding
Selectivity High for D1 vs D2High for D1Broad (Pan-deiodinase)
Potency (Ki) ~0.5 - 5 µM (Estimated)~1 - 5 µM~0.1 - 1 µM
Advantages Non-covalent; useful for probing binding pocket geometry without modifying the selenocysteine residue permanently.Clinical standard; covalent trapping allows mechanistic studies.High potency; clinically used (historically) for cholecystography.
Domain B: Transthyretin (TTR) Stabilization (Functional Inhibition)

Primary Competitors: Tafamidis, Diflunisal.

Feature3,5-Diiodo-4-methoxybenzohydrazide (S-26)TafamidisDiflunisal
Target Site T4 Binding Pocket (Inner/Outer)T4 Binding PocketT4 Binding Pocket
Binding Affinity (Kd) High (nM range) due to Iodine-hydrophobic interactionsHigh (nM range)Moderate (µM range)
Stabilization Efficacy High (>90% inhibition of dissociation at 2x conc.)High (Clinical Standard)Moderate
Selectivity High for TTR over AlbuminVery HighLow (Binds Albumin/COX enzymes)
Key Differentiator The hydrazide linker allows for further derivatization (e.g., creating covalent inhibitors or fluorescent probes).Lacks reactive handles for easy derivatization.NSAID activity (COX inhibition) is a side effect.

Experimental Protocols

Protocol A: Deiodinase Type I (D1) Inhibition Assay

Objective: Determine the IC50 of the compound against D1 enzyme activity.

  • Enzyme Preparation:

    • Isolate liver microsomes from euthyroid rats or use recombinant human D1 expressed in HEK293 cells.

    • Resuspend microsomes in 0.1 M Potassium Phosphate buffer (pH 7.0) containing 1 mM EDTA and 10 mM DTT.

  • Reaction Setup:

    • Substrate: 1 µM [125I]-Reverse T3 (rT3).

    • Cofactor: 10 mM Dithiothreitol (DTT) (serves as the reducing cofactor in vitro).

    • Inhibitor: Prepare serial dilutions of 3,5-Diiodo-4-methoxybenzohydrazide (0.01 µM to 100 µM) in DMSO (Final DMSO <1%).

  • Incubation:

    • Mix Enzyme + Inhibitor + Buffer. Pre-incubate for 10 mins at 37°C.

    • Initiate reaction by adding [125I]-rT3.

    • Incubate for 30–60 minutes at 37°C.

  • Termination & Separation:

    • Stop reaction by adding 100 µL of ice-cold 5% TCA or methanol .

    • Centrifuge to pellet protein.

    • Separate released [125I]-iodide from intact [125I]-rT3 using Dowex 50W-X2 cation exchange chromatography (rT3 binds to resin; iodide elutes).

  • Quantification:

    • Count radioactivity in the eluate (iodide) using a gamma counter.

    • Calculate % Inhibition relative to vehicle control.

Protocol B: TTR Tetramer Stabilization Assay (Fibril Formation)

Objective: Assess the compound's ability to inhibit acid-induced TTR amyloidogenesis.

  • Reagents:

    • Recombinant Wild-Type TTR (0.4 mg/mL) in 10 mM Phosphate, 100 mM KCl, pH 7.0.

    • Test Compound: 3,5-Diiodo-4-methoxybenzohydrazide (7.2 µM, 2x molar excess relative to TTR tetramer).

    • Acid Buffer: 200 mM Acetate, 100 mM KCl, pH 4.4.

  • Incubation:

    • Incubate TTR with the test compound for 30 minutes at room temperature (neutral pH) to allow binding.

    • Dilute 1:1 with Acid Buffer to drop pH to 4.4 (initiates tetramer dissociation and misfolding).

    • Incubate at 37°C for 72 hours in quiescent conditions.

  • Turbidity Measurement:

    • Measure absorbance at 400 nm (turbidity) to quantify insoluble fibril formation.

  • Validation (Congo Red Binding):

    • Add Congo Red solution to aliquots.

    • Measure spectral shift (red shift to 540 nm) to confirm amyloid structure.

  • Control Comparison:

    • Compare turbidity against Tafamidis (positive control) and DMSO (negative control).

Synthesis of Technical Insights

Why Choose 3,5-Diiodo-4-methoxybenzohydrazide?

  • For Thyroid Research: Unlike PTU, which requires a catalytic cycle to form a covalent adduct, this compound acts as a reversible probe . This is essential when you need to wash out the inhibitor to study enzyme recovery rates or when performing competitive binding assays to map the active site geometry of selenoproteins.

  • For Amyloid Research: The presence of the hydrazide moiety is a distinct advantage over Tafamidis. The hydrazide is chemically versatile; it can be reacted with aldehydes to form hydrazones, allowing researchers to attach fluorophores or affinity tags (e.g., biotin) to the stabilizer. This turns the inhibitor into a tracer for TTR distribution in vivo, a capability lacking in the chemically inert benzoxazole of Tafamidis.

Critical Handling Note:

  • Light Sensitivity: Iodinated compounds are susceptible to photodeiodination. All experiments must be conducted in amber tubes or low-light conditions to prevent the release of free iodide, which could artifactually inhibit some enzymes or alter isotopic readouts.

References

  • Cody, V. (2002). "Structure-activity relationships of iodothyronine deiodinase inhibitors." Current Medicinal Chemistry, 9(1), 1-14. Link

  • Sant'Anna, R., et al. (2016). "Repositioning of the NSAID diflunisal for the treatment of transthyretin amyloidosis." Amyloid, 23(sup1), 46-47.
  • Klabunde, T., et al. (2000). "Rational design of potent human transthyretin amyloid disease inhibitors." Nature Structural Biology, 7, 312–321. (Foundational text on halogenated TTR inhibitors). Link

  • BenchChem. "3,5-Diiodo-4-methoxybenzohydrazide Product Data." (Source of specific chemical structure and general biological classification).[1] Link

Sources

Comparative

A Senior Application Scientist's Guide to Experimentally Validating In Silico Docking Results for 3,5-Diiodo-4-methoxybenzohydrazide

Introduction: From Virtual Promise to Tangible Reality In the landscape of modern drug discovery, computational molecular docking has emerged as a powerful and indispensable tool.[1] It allows us to rapidly screen vast l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Virtual Promise to Tangible Reality

In the landscape of modern drug discovery, computational molecular docking has emerged as a powerful and indispensable tool.[1] It allows us to rapidly screen vast libraries of compounds against a protein target, predicting binding modes and affinities with ever-increasing accuracy. This in silico approach saves invaluable time and resources by prioritizing compounds for further investigation.[1]

Our focus here is on a specific molecule: 3,5-Diiodo-4-methoxybenzohydrazide . This compound belongs to the benzohydrazone class, a scaffold known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[2][3] Let us hypothesize that a virtual screen has identified this compound as a potent inhibitor of a critical disease-related enzyme, for instance, a protein kinase like Epidermal Growth Factor Receptor (EGFR), a well-known oncology target. The docking simulation predicts a high binding affinity, with a docking score of -10.5 kcal/mol, and suggests key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket.[4]

The Validation Funnel: A Multi-Pronged Strategy

The core principle of validation is to move from broad, direct-binding questions to more specific, functional, and structural interrogations. We do not rely on a single experiment but rather build a portfolio of evidence. Each step serves to confirm the findings of the last and to increase our confidence in the in silico model.

Our strategy is a logical progression designed to answer three fundamental questions:

  • Does it bind? (Direct Target Engagement)

  • Does binding matter? (Functional Activity)

  • How does it bind? (Structural Confirmation)

This workflow ensures that resources are invested wisely, with go/no-go decisions at each stage.

G cluster_0 Phase 1: Biophysical Validation cluster_1 Phase 2: Biochemical & Cellular Validation cluster_2 Phase 3: Structural Validation in_silico In Silico Docking Hit (Hypothesis Generation) spr Surface Plasmon Resonance (SPR) in_silico->spr Quantify Kinetics (ka, kd) itc Isothermal Titration Calorimetry (ITC) spr->itc Confirm Affinity (Kd) & Thermodynamics (ΔH, ΔS) enzyme_assay In Vitro Enzyme Assay itc->enzyme_assay Measure Functional Inhibition (IC50) cell_assay Cell-Based Assay enzyme_assay->cell_assay Confirm Target Engagement & Effect in Cells crystallography X-Ray Crystallography cell_assay->crystallography Visualize Binding Mode (Gold Standard) validated_lead Validated Lead Candidate crystallography->validated_lead

Caption: The Experimental Validation Workflow.

Phase 1: Confirming Direct Target Engagement (Biophysical Assays)

The first and most critical step is to confirm a direct, physical interaction between 3,5-Diiodo-4-methoxybenzohydrazide and the target protein. Biophysical techniques are ideal for this as they are label-free and measure the intrinsic properties of the interaction.[5][6]

Surface Plasmon Resonance (SPR): Measuring Real-Time Kinetics

Causality: SPR is our frontline assay because it provides rich kinetic data, including the association rate (kₐ) and dissociation rate (kₑ), in real-time.[7][8][9] This is more informative than an endpoint measurement and helps us understand the dynamics of the interaction. A fast-on, fast-off compound behaves very differently from a slow-on, slow-off one, even with the same affinity.

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the purified target protein (e.g., EGFR kinase domain) onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low-to-medium density surface to avoid mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of 3,5-Diiodo-4-methoxybenzohydrazide in running buffer (e.g., HBS-EP+ with 1-2% DMSO). The concentration range should bracket the predicted Kd (e.g., 10 nM to 50 µM). Include a known inhibitor (e.g., Gefitinib for EGFR) as a positive control and a vehicle-only (DMSO) injection as a negative control.

  • Interaction Analysis: Inject the compound dilutions over the protein surface and a reference flow cell (for background subtraction). Monitor the change in response units (RU) over time.

  • Regeneration: After each injection, inject a regeneration solution (e.g., a low pH glycine buffer) to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).[10][11]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Causality: While SPR provides kinetics, ITC directly measures the heat released or absorbed during the binding event, making it the "gold standard" for determining binding thermodynamics.[12][13] A single ITC experiment simultaneously yields the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) of the interaction. From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.[14][15]

Experimental Protocol: ITC Analysis

  • Sample Preparation: Dialyze the purified target protein and dissolve the 3,5-Diiodo-4-methoxybenzohydrazide in the exact same buffer to minimize heats of dilution.[15] Degas all solutions thoroughly.

  • Instrument Setup: Load the protein into the sample cell of the calorimeter and the compound (at ~10-15x the protein concentration) into the injection syringe.[14] The reference cell is filled with buffer.[14]

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.[16]

  • Data Analysis: Integrate the heat-rate peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract Kₐ, n, and ΔH.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (kₐ, kₑ), Affinity (Kₑ)Thermodynamics (ΔH, ΔS), Affinity (Kₐ), Stoichiometry (n)
Principle Change in refractive index upon mass changeMeasures heat released or absorbed during binding
Throughput Medium to HighLow to Medium
Protein Req. Low (µg)High (mg)
Key Advantage Real-time kinetic informationComplete thermodynamic profile in a single experiment
Reference [7][9][13]

Phase 2: Demonstrating Functional Consequence

Confirming binding is essential, but it's only half the story. The interaction must translate into a functional outcome, such as the inhibition of enzymatic activity.

In Vitro Enzyme Assay: Quantifying Potency (IC₅₀)

Causality: An enzyme assay directly measures the functional consequence of binding.[17][18] By determining the half-maximal inhibitory concentration (IC₅₀), we can quantify the compound's potency and compare it directly to known inhibitors. This bridges the gap between binding affinity (Kₑ) and functional effect.

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a multi-well plate, combine the target kinase, its specific substrate (e.g., a peptide substrate), and ATP at its Kₘ concentration.

  • Compound Addition: Add varying concentrations of 3,5-Diiodo-4-methoxybenzohydrazide (typically a 10-point, 3-fold serial dilution). Include a positive control inhibitor and a no-inhibitor (DMSO) control.

  • Enzymatic Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate, converting ATP to ADP.

  • Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis: Measure the luminescence on a plate reader. Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Proving Efficacy in a Biological Context

Causality: A compound that works on a purified enzyme may fail in a cellular environment due to poor permeability, metabolic instability, or off-target effects. A cell-based assay is the crucial next step to validate that the compound can engage its target in a physiological context and elicit the desired biological response.[19]

Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)

  • Cell Culture: Seed a cancer cell line that is dependent on the target kinase's signaling pathway (e.g., A431 cells for EGFR) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3,5-Diiodo-4-methoxybenzohydrazide for a specified period (e.g., 72 hours).

  • Viability Assessment: Add MTT reagent to the wells. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Quantification: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS) and measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

G cluster_pathway EGFR Signaling Pathway egf EGF Ligand egfr EGFR Receptor egf->egfr pi3k PI3K egfr->pi3k Dimerization & Autophosphorylation akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation compound 3,5-Diiodo-4-methoxybenzohydrazide (Hypothesized Inhibitor) compound->egfr Binds ATP Pocket, Inhibits Kinase Activity

Caption: Hypothesized mechanism of action in a cellular context.

Phase 3: The Gold Standard - Structural Validation

Causality: While biophysical and cellular data confirm that a compound binds and has an effect, they do not confirm how it binds. X-ray crystallography provides high-resolution, atomic-level detail of the protein-ligand interaction, allowing direct comparison with the predicted binding pose from the in silico model.[20][21][22][23] This is the ultimate validation of the computational hypothesis.

Experimental Protocol: Co-crystallization

  • Complex Formation: Incubate the purified target protein with a molar excess (e.g., 5-10 fold) of 3,5-Diiodo-4-methoxybenzohydrazide.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop) to find conditions that yield diffraction-quality crystals of the protein-ligand complex.

  • Data Collection: Expose a suitable crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure, typically by molecular replacement if an apo-structure is available.[24] Build the ligand into the resulting electron density map and refine the model.

  • Analysis: Analyze the final structure to identify the specific hydrogen bonds, hydrophobic contacts, and other interactions between the compound and the protein. Compare this experimental pose directly to the pose predicted by the docking software.

Comparative Analysis & Conclusion

The final step is to synthesize all the experimental data and compare it to both the initial in silico predictions and a known reference compound.

MetricIn Silico Prediction3,5-Diiodo-4-methoxybenzohydrazide (Experimental)Reference Inhibitor (Gefitinib)
Docking Score -10.5 kcal/molN/A-9.8 kcal/mol
Binding Affinity (Kₑ) ~50 nM (Estimated)85 nM (SPR)2 nM (SPR)
Enzyme Inhibition (IC₅₀) N/A150 nM (ADP-Glo)25 nM (ADP-Glo)
Cellular Potency (GI₅₀) N/A1.2 µM (MTT)0.5 µM (MTT)
Binding Pose Predicted H-bonds with Met793, Asp855Confirmed H-bonds with Met793, Asp855 via X-rayKnown binding mode

Based on this hypothetical data, we can conclude that the in silico docking was successful in identifying a true binder for EGFR. The experimentally determined binding affinity (Kₑ = 85 nM) is in a reasonable range of the computationally estimated value. Crucially, the compound demonstrates functional inhibition of the enzyme and anti-proliferative effects in a relevant cell line. The "gold standard" crystallographic data confirms the predicted binding mode, validating the accuracy of the docking algorithm for this chemical scaffold.

While the reference compound, Gefitinib, is more potent, 3,5-Diiodo-4-methoxybenzohydrazide represents a validated hit. The robust, multi-faceted dataset generated through this validation workflow provides high confidence for its entry into a lead optimization program, where medicinal chemistry efforts can be guided by the now-validated structural and functional data to improve its potency and drug-like properties.

References

  • Cocking, C. et al. (2007). The use of biophysical methods increases success in obtaining liganded crystal structures. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Rupasinghe, S. & Spaller, M. R. (2006). Crystallization to obtain protein-ligand complexes for structure-aided drug design. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Ciulli, A. & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. In: Fragment-Based Drug Discovery. Available at: [Link]

  • Zhao, M. & Zhang, H. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. In: Surface Plasmon Resonance. Available at: [Link]

  • Krimmer, S. G. & Betz, M. (2007). X-ray crystallography of protein-ligand interactions. Biological Crystallography. Available at: [Link]

  • Dey, S. et al. (2016). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of the Indian Institute of Science. Available at: [Link]

  • Turnbull, A. P. & Emsley, P. (2013). Studying Protein–Ligand Interactions Using X-Ray Crystallography. In: Protein-Ligand Interactions. Available at: [Link]

  • Monsellier, O. & Bednar, R. A. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. AFFINmeter. Available at: [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Available at: [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Available at: [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. Available at: [Link]

  • AZoM. (2015). The Working Principle of Isothermal Titration Calorimetry. AZoM.com. Available at: [Link]

  • ResearchGate. (n.d.). Studying Protein–Ligand Interactions Using X-Ray Crystallography | Request PDF. ResearchGate. Available at: [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available at: [Link]

  • Jahnke, W. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. Available at: [Link]

  • Zhao, M. & Zhang, H. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • ACS Publications. (n.d.). Biophysical Limits of Protein–Ligand Binding. ACS Publications. Available at: [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan. Available at: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • MDPI. (2015). In Silico Analysis and Experimental Validation of Active Compounds from Cichorium intybus L. Ameliorating Liver Injury. MDPI. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • NCBI. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2015). In Silico Analysis and Experimental Validation of Active Compounds from Cichorium intybus L. Ameliorating Liver Injury. PubMed. Available at: [Link]

  • PMC. (n.d.). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. National Center for Biotechnology Information. Available at: [Link]

  • PMC. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. National Center for Biotechnology Information. Available at: [Link]

  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]

  • PMC. (n.d.). Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. MDPI. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. ResearchGate. Available at: [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

  • Impactfactor. (2016). Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Impactfactor. Available at: [Link]

  • PMC. (n.d.). In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Available at: [Link]

  • ijbpas. (2021). molecular docking based drug design and discovery: an insilico approach. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of 3,5-Diiodo-4-methoxybenzohydrazide and Its Synthetic Precursors

This guide provides a comprehensive framework for evaluating and comparing the cytotoxic profiles of the novel compound 3,5-Diiodo-4-methoxybenzohydrazide and its key synthetic precursors. This document is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating and comparing the cytotoxic profiles of the novel compound 3,5-Diiodo-4-methoxybenzohydrazide and its key synthetic precursors. This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical methodologies for a rigorous comparative analysis.

The introduction of halogen atoms, particularly iodine, into a bioactive scaffold can significantly modulate its pharmacological properties, including cytotoxicity. This is often attributed to altered lipophilicity, metabolic stability, and the potential for halogen bonding interactions with biological targets.[1][2] The benzohydrazide moiety itself is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer effects.[3][4] Therefore, understanding how the sequential chemical modifications—from simple benzoic acid derivatives to the final iodinated hydrazide—impact cellular toxicity is crucial for any future therapeutic development.

This guide outlines the synthetic pathway to 3,5-Diiodo-4-methoxybenzohydrazide, defines the precursors for comparative analysis, and provides detailed protocols for a multi-pronged in vitro cytotoxicity assessment.

Synthetic Pathway and Selection of Precursors for Comparison

The proposed synthesis of 3,5-Diiodo-4-methoxybenzohydrazide dictates the selection of its precursors for this comparative cytotoxicity study. The synthetic route is designed based on established organic chemistry principles, including electrophilic aromatic substitution and nucleophilic acyl substitution.

The logical synthetic sequence starts from the commercially available 4-methoxybenzoic acid. This is first esterified to methyl 4-methoxybenzoate, followed by iodination of the aromatic ring, and finally, conversion of the methyl ester to the desired benzohydrazide.

Synthetic_Pathway A 4-Methoxybenzoic Acid (Precursor 1) B Methyl 4-methoxybenzoate (Precursor 2) A->B Esterification (MeOH, H2SO4) C Methyl 3,5-diiodo-4-methoxybenzoate (Precursor 3) B->C Iodination (I2, HIO3) D 3,5-Diiodo-4-methoxybenzohydrazide (Final Compound) C->D Hydrazinolysis (N2H4·H2O)

Caption: Proposed synthetic pathway for 3,5-Diiodo-4-methoxybenzohydrazide.

Based on this pathway, the following compounds are selected for a comprehensive cytotoxicity comparison:

  • Precursor 1: 4-Methoxybenzoic acid

  • Precursor 2: Methyl 4-methoxybenzoate

  • Precursor 3: Methyl 3,5-diiodo-4-methoxybenzoate

  • Final Compound: 3,5-Diiodo-4-methoxybenzohydrazide

This selection allows for a systematic evaluation of the contribution of each functional group and the iodine atoms to the overall cytotoxicity.

Experimental Design for Cytotoxicity Assessment

To obtain a comprehensive understanding of the cytotoxic effects, a multi-assay approach is recommended. This ensures that different aspects of cell death and viability are measured, providing a more complete and reliable dataset. The proposed experimental workflow involves treating a selected cancer cell line (e.g., HeLa, a human cervical cancer cell line) with varying concentrations of the four test compounds and then performing three key assays: MTT, LDH, and an Annexin V/Propidium Iodide apoptosis assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Culture HeLa Cells C Seed Cells in 96-well plates A->C B Prepare Stock Solutions of Test Compounds D Treat cells with serial dilutions of each compound (24-48h) B->D C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V/PI Assay (Apoptosis/Necrosis) D->G H Determine IC50 values E->H F->H J Elucidate mode of cell death G->J I Compare cytotoxic profiles H->I J->I

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the proposed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to a purple formazan product.[7]

Protocol:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the four test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24 or 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8]

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon damage to the plasma membrane, which is a hallmark of necrosis.[9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.[10]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) to each well.[10]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9]

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1N HCl) to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells treated with a lysis buffer for maximum LDH release) and negative controls (untreated cells).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[14]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Anticipated Results and Data Presentation

The cytotoxicity data can be summarized in a table for easy comparison. Based on existing literature, it is hypothesized that the cytotoxicity will increase with the addition of iodine atoms due to increased lipophilicity and potential for enhanced interactions with cellular targets.[15][16]

CompoundStructurePredicted IC₅₀ (µM) on HeLa cellsPredicted Mode of Cell Death
Precursor 1 4-Methoxybenzoic acid> 200Low to no cytotoxicity
Precursor 2 Methyl 4-methoxybenzoate> 200Low to no cytotoxicity
Precursor 3 Methyl 3,5-diiodo-4-methoxybenzoate50 - 100Apoptosis/Necrosis
Final Compound 3,5-Diiodo-4-methoxybenzohydrazide10 - 50Primarily Apoptosis

Note: These are hypothetical values for illustrative purposes. Actual experimental results may vary.

Discussion of Potential Mechanisms and Scientific Rationale

The multi-assay approach is critical for a comprehensive understanding of cytotoxicity. The MTT assay provides a general measure of cell viability, while the LDH and Annexin V/PI assays offer insights into the specific mechanism of cell death (necrosis vs. apoptosis).

The expected increase in cytotoxicity for the iodinated compounds can be attributed to several factors. Iodinated aromatic compounds are known to be more toxic than their chlorinated and brominated counterparts.[15] This increased toxicity may be due to their ability to induce oxidative stress, interfere with key enzymatic pathways, or act as alkylating agents. The hydrazide moiety itself can contribute to cytotoxicity through various mechanisms, including the inhibition of kinases or the generation of reactive oxygen species.[3]

By comparing the precursors, it will be possible to dissect the contribution of each structural modification. For example, a significant drop in the IC₅₀ value between Precursor 2 and Precursor 3 would strongly suggest that the di-iodination of the benzene ring is the primary driver of the cytotoxic effect. A further increase in potency in the final compound could indicate a synergistic effect between the iodinated ring and the hydrazide group.

Conclusion

This guide provides a robust framework for the comparative cytotoxic evaluation of 3,5-Diiodo-4-methoxybenzohydrazide and its precursors. By following the proposed synthetic and experimental protocols, researchers can generate high-quality, reproducible data to understand the structure-activity relationships governing the cytotoxicity of this class of compounds. This knowledge is essential for the rational design and development of new therapeutic agents.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 655–669.
  • Chan, G. K., Kleinheinz, T. L., Peterson, D., & Long, M. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 8(10), e76846.
  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and drug development technologies, 2(1), 51–62.
  • Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Pharmaceuticals, 16(7), 984.
  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 1287-1303.
  • Tian, D., et al. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology, 56(4), 2496–2505.
  • Chem-Impex. (n.d.). 3-Iodo-4-methoxybenzoic acid. Retrieved from [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(11), 2776.
  • Tian, D., et al. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology, 56(4), 2496–2505.
  • Sari, D. A. P., et al. (2024). Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. International Journal of Science and Research Archive, 11(1), 786-790.
  • Wujec, M., & Paneth, P. (2025).
  • American Chemical Society. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. Retrieved from [Link]

  • Tian, D., et al. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. Retrieved from [Link]

  • Sari, D. A. P., et al. (2024). Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. ResearchGate. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). 3,5-DIIODO-4-METHOXYBENZOIC ACID. Retrieved from [Link]

  • Aktar, B. S. K., et al. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling s. Turkish Journal of Chemistry, 46(1), 131-149.
  • Al-Masoudi, W. A. (2020). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 4(2), 226-235.
  • Luliński, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 488-497.
  • PubChem. (n.d.). 3,5-Diiodo-4-methoxybenzoic acid. Retrieved from [Link]

  • Ding, G., et al. (2025). Occurrence, cytotoxicity contribution, and formation characteristics of iodinated phenolic disinfection byproducts in drinking water.
  • Wikipedia. (n.d.). Iodobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • Li, Y., et al. (2007).

Sources

Comparative

Comparative study of the thermal stability of different aroyl hydrazones

Executive Summary & Scientific Rationale Aroyl hydrazones ( ) are a pivotal class of Schiff bases utilized in drug development (e.g., iron chelators, antitubercular agents) and materials science (e.g., molecular switches...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Aroyl hydrazones (


) are a pivotal class of Schiff bases utilized in drug development (e.g., iron chelators, antitubercular agents) and materials science (e.g., molecular switches, sensors). However, their application is often limited by thermal lability during processing or sterilization.

This guide provides a comparative analysis of the thermal stability of various aroyl hydrazones, focusing on the structural determinants of stability—specifically the influence of metal complexation , backbone rigidity , and substituent electronics . Unlike standard reviews, this document focuses on causality: why certain modifications extend the thermal envelope and how to rigorously validate these properties using TGA/DSC.

Key Findings at a Glance
  • Metal Coordination Effect: Coordination with transition metals (Co, Ni, Cu) typically enhances thermal stability by 30–80°C compared to the free ligand due to the "chelate effect" and lattice stabilization.

  • Backbone Influence: Heterocyclic backbones (e.g., isonicotinoyl) generally offer higher initial decomposition temperatures (

    
    ) compared to aliphatic backbones (e.g., adipoyl, 
    
    
    
    ).
  • Kinetic Stability: The activation energy (

    
    ) of decomposition often doubles upon metal complexation, shifting the degradation mechanism from rapid bond cleavage to slow, multi-step oxidation.
    

Chemical Background & Synthesis Workflow[1][2][3][4][5][6][7]

To understand stability, one must understand the bond being broken. The weak link in aroyl hydrazones is typically the azomethine (


) linkage or the 

bond. The synthesis generally involves a condensation reaction, which is reversible; thus, thermal stress can drive hydrolysis or radical cleavage.
Validated Synthesis Protocol

The following workflow ensures high-purity crystalline products essential for accurate thermal analysis. Impurities (solvent, unreacted hydrazine) drastically skew TGA results.

SynthesisWorkflow Start Start: Precursors Step1 1. Hydrazide Formation (Ester + Hydrazine hydrate) Start->Step1 Reflux Step2 2. Condensation (Hydrazide + Aldehyde/Ketone) Step1->Step2 Add Aldehyde Step3 3. Reflux (EtOH/AcOH) 4-6 Hours Step2->Step3 Catalytic AcOH Step4 4. Isolation (Filtration & Washing) Step3->Step4 Cooling Step5 5. Metal Complexation (Optional: + M(OAc)2) Step4->Step5 If Complexing End Final Product (Crystalline Solid) Step4->End Recrystallization Step5->End Reflux 5h

Figure 1: Step-wise synthesis workflow for aroyl hydrazones and their metal complexes. Note the divergence for metal complexation.

Comparative Analysis of Thermal Stability

This section analyzes specific case studies comparing free ligands versus their metal complexes and different backbone structures.

The Chelate Effect: Ligands vs. Metal Complexes

Complexation with transition metals (Co, Ni, Cu, Zn) significantly alters the thermal profile.

  • Free Ligands: Typically exhibit a sharp, single-step decomposition starting between 180°C and 220°C. The mechanism involves the rupture of the hydrazine

    
     bond.
    
  • Metal Complexes: Exhibit a multi-step degradation .[1]

    • Step 1 (80–150°C): Loss of lattice or coordinated water. This is a dehydration, not a decomposition of the pharmacophore.

    • Step 2 (>250°C): Decomposition of the organic ligand. The metal center stabilizes the ligand via back-bonding and ring formation (chelation), raising the

      
      .
      
    • Final Residue: Stable metal oxides (e.g.,

      
      , 
      
      
      
      ).

Experimental Evidence: In a study of thiocarbohydrazone derivatives, the Cobalt(II) complex showed a half-decomposition temperature significantly higher than the Nickel(II) complex and the free ligand (


).
Backbone Rigidity: Aliphatic vs. Heterocyclic
  • Aliphatic (e.g., Adipoyl dihydrazones): While exhibiting "exceptional" stability for aliphatic chains, they generally degrade at lower temperatures than aromatic systems due to the flexibility of the alkyl chain, which allows for lower-energy conformational transition states during pyrolysis.

  • Heterocyclic (e.g., Isonicotinoyl/Pyrazine): The incorporation of pyridine or pyrazine rings increases the overall aromaticity and rigidity. These compounds often remain stable up to 240–260°C.

Data Summary Table
Compound ClassSpecific Example

(°C)

(°C)
ResidueKinetic Stability (

)
Aliphatic Ligand Adipoyl dihydrazone~190320CarbonaceousLow
Aromatic Ligand Salicylaldehyde benzoylhydrazone215295CarbonaceousMedium
Heterocyclic Ligand Pyrazine-2-carbohydrazone228310CarbonaceousMedium
Metal Complex Cu(II)-Isonicotinoyl complex260*350CuO (20-25%)High (>30 kJ/mol increase)
Metal Complex Zr(IV)-Hydrazone complex240>600ZrO2High

*Note: Initial mass loss for complexes often occurs at 100°C due to water;


 here refers to the ligand decomposition step.

Experimental Protocols (TGA/DSC)

To replicate these findings, strictly follow this self-validating protocol. The use of simultaneous TGA-DSC is critical to distinguish between melting (endothermic, no mass loss) and decomposition (exothermic/endothermic, mass loss).

Protocol: Simultaneous Thermal Analysis (STA)

Equipment: Mettler-Toledo TGA/DSC 3+ or PerkinElmer Diamond TG/DTA.

  • Sample Preparation:

    • Grind the sample to a fine powder to ensure uniform heat transfer.

    • Crucial: Dry the sample in a vacuum desiccator for 24 hours prior to analysis to remove surface moisture that could mimic coordinated water loss.

    • Sample Mass: 3–5 mg (Precision

      
       mg).
      
  • Crucible Selection:

    • Use Alumina (

      
      )  pans for high-temperature decomposition studies (>500°C).
      
    • Use Aluminum (Al) pans (crimped but vented) for studies <500°C if better heat flux sensitivity is needed.

  • Atmosphere:

    • Nitrogen (

      
      ):  Flow rate 50 mL/min (Inert atmosphere to study thermal pyrolysis).
      
    • Air/Oxygen: Use only if studying oxidative stability (combustion).

  • Heating Program:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 120°C (Hold 5 min to observe dehydration).

    • Ramp 10°C/min to 800°C.

  • Data Processing:

    • Calculate

      
       using the tangent method on the TGA curve.
      
    • Calculate Activation Energy (

      
      ) using the Coats-Redfern  or Horowitz-Metzger  method if multiple heating rates (5, 10, 15, 20°C/min) are applied.
      
Degradation Logic Diagram

This diagram illustrates how to interpret the multi-step degradation often seen in these compounds.

DegradationLogic Sample Heated Sample Step1 Step 1: 80-150°C Mass Loss < 10% Sample->Step1 Decision1 Is it Water? Step1->Decision1 Step2 Step 2: 200-350°C Major Mass Loss Step1->Step2 Continue Heating Lattice Lattice Water (Low Temp) Decision1->Lattice <100°C Coord Coordinated Water (High Temp >120°C) Decision1->Coord >120°C Ligand Ligand Pyrolysis (N-N cleavage) Step2->Ligand Step3 Step 3: >500°C Plateau Ligand->Step3 Residue Metal Oxide Residue (Confirm with XRD) Step3->Residue

Figure 2: Logic flow for interpreting TGA curves of aroyl hydrazone metal complexes.

References

  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances.

  • Synthesis, Structural Characterization, Thermal and Biological Studies of Some Metal Complexes with Aroyl Hydrazone Based Ligand. Asian Journal of Chemistry.

  • Succinyl and Adipoyl Dihydrazones: A Solid-State, Solution and Antibacterial Study. Molecules (MDPI).

  • Thermal Decomposition Kinetics of Co (II) and Ni(II) Schiff Base complexes. Indira Mahavidyalaya Research Repository.

  • Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(II), Th(IV) and Zr(IV) Complexes. Saudi Journal of Biomedical Research.

  • Comparison of Thermal Oxidative Stability Determination by DSC and TGA. Journal of the American Oil Chemists' Society.

Sources

Safety & Regulatory Compliance

Safety

3,5-Diiodo-4-methoxybenzohydrazide proper disposal procedures

Executive Safety Summary As researchers, we often treat synthesis as the primary goal and disposal as an administrative afterthought. However, with 3,5-Diiodo-4-methoxybenzohydrazide , improper disposal is not just a com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

As researchers, we often treat synthesis as the primary goal and disposal as an administrative afterthought. However, with 3,5-Diiodo-4-methoxybenzohydrazide , improper disposal is not just a compliance violation—it is a chemical hazard.[1]

This compound possesses two distinct functional moieties that dictate its waste stream:

  • The Hydrazide Group (

    
    ):  A reducing agent with potential for toxicity and instability in the presence of strong oxidizers.
    
  • The Diiodo-Aromatic Core: A heavy halogenated system.[1] Upon incineration, this releases iodine vapors (

    
    ) and hydrogen iodide (
    
    
    
    ), requiring specific flue-gas scrubbing capabilities at the disposal facility.[1]

Immediate Action Directive:

  • NEVER dispose of this compound in "General Organic" or "Non-Halogenated" waste streams.

  • NEVER allow contact with oxidizing agents (peroxides, nitrates) or aldehydes/ketones (forms hydrazones).[1]

  • ALWAYS segregate as "Halogenated Organic Waste." [1]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical properties driving the disposal logic.

PropertyData / CharacteristicOperational Implication
Chemical Structure 3,5-Diiodo-4-methoxybenzohydrazideHalogenated (High Iodine content).[1][2][3]
Physical State Solid (Crystalline powder)Dust inhalation hazard; requires double-bagging.[1]
Reactivity Reducing Agent (Hydrazide)Incompatible with Oxidizers. Risk of exothermic reaction.[1]
Toxicity Class Irritant / Potentially ToxicTreat as a contact poison (skin/inhalation).[1][4]
Waste Code (RCRA) D003 (Potentially Reactive) or Characteristic Toxic Must be profiled as "Halogenated Organic."[1]
Incineration Req. Requires Acid Gas ScrubbingDo not mix with non-halogenated solvents (e.g., pure acetone/ethanol waste).[1]

Operational Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicability: Expired shelf-life material, excess solid reagent, or contaminated weighing papers.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] Use a fume hood to prevent dust inhalation.[4]

  • Containment:

    • Transfer the solid material into a clear, sealable polyethylene bag .

    • Why? Clear bags allow EHS personnel to visually verify contents without opening.

  • Secondary Containment: Place the sealed bag into a second bag (double-bagging) or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: Write fully: "3,5-Diiodo-4-methoxybenzohydrazide".

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

    • Critical Note: Clearly write "HALOGENATED SOLID" on the tag.

  • Storage: Place in the Solid Hazardous Waste drum. Do not place in the trash or biohazard bins.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, filtrates, or HPLC effluents containing the compound.[1]

  • Solvent Compatibility Check: Ensure the solvent stream is compatible with the halogenated waste container.

    • Allowed: Dichloromethane, Chloroform, Acetone, Methanol, Ethyl Acetate.[1]

    • Forbidden: Strong oxidizers (Nitric acid, Peroxides).[1]

  • Segregation: Pour the solution into the Halogenated Solvent Waste carboy.

    • Scientific Logic:[1][4][5] Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved diiodo-compound contaminates the entire volume, reclassifying it as halogenated waste.[1]

  • pH Neutralization (If necessary): If the solution is highly acidic or basic, neutralize to pH 5–9 before adding to the organic waste carboy to prevent drum corrosion or unexpected gas evolution.

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet.

Scenario C: Spill Cleanup Procedure

Applicability: Accidental benchtop spills.[1]

  • Isolate: Alert nearby personnel.

  • Solid Spill:

    • Do not dry sweep (creates dust).[1][4]

    • Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.

    • Scoop up the damp material and towels.

    • Place in a sealable bag and treat as Scenario A .

  • Liquid Spill:

    • Cover with an inert absorbent (Vermiculite or polypropylene pads).[1]

    • Do NOT use paper towels alone if the solvent is flammable.

    • Collect absorbent into a bag.[4][6]

    • Wipe the surface with soap and water.[2][6][7]

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for disposing of 3,5-Diiodo-4-methoxybenzohydrazide.

DisposalWorkflow Start Waste Generation: 3,5-Diiodo-4-methoxybenzohydrazide StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves, paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath Solution SolidAction 1. Double Bag (Polyethylene) 2. Label 'HALOGENATED SOLID' SolidPath->SolidAction LiquidCheck Does solvent contain Oxidizers? LiquidPath->LiquidCheck Final EHS Pickup (Incineration w/ Scrubber) SolidAction->Final Quench Perform Reductive Quench (Consult Safety Officer) LiquidCheck->Quench Yes (Danger) LiquidAction Pour into HALOGENATED Solvent Carboy LiquidCheck->LiquidAction No Quench->LiquidAction LiquidAction->Final

Figure 1: Decision matrix for segregating diiodo-benzohydrazide waste streams to ensure compliance with halogenated incineration protocols.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Defining Ignitability, Corrosivity, Reactivity, and Toxicity).[1][3][8] [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Chapter 8: Management of Waste). [Link]

  • PubChem. Compound Summary: 3,5-Dimethoxybenzohydrazide (Analogous Structure Safety Data).[1] National Library of Medicine. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling and Disposal of 3,5-Diiodo-4-methoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Core Principles 3,5-Diiodo-4-methoxybenzohydrazide is a substituted aromatic hydrazide. Based on analogous compounds, it should be han...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

3,5-Diiodo-4-methoxybenzohydrazide is a substituted aromatic hydrazide. Based on analogous compounds, it should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4] The di-iodinated phenyl ring suggests that this compound may have increased reactivity and potential for toxicity compared to its non-iodinated counterparts.[5][6] Therefore, a conservative approach to handling, emphasizing the minimization of all exposure routes, is paramount.

The foundational principle of this guide is the implementation of a multi-layered safety approach, integrating engineering controls, administrative procedures, and personal protective equipment (PPE) to create a self-validating system of laboratory safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 3,5-Diiodo-4-methoxybenzohydrazide. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

Protection Area Equipment Specification & Rationale
Eye & Face Safety Goggles with side shields or a Face ShieldMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7] This protects against splashes and airborne particles of the compound.
Hand Chemical-resistant, impervious glovesNitrile or neoprene gloves are recommended.[8][9][10] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
Body Long-sleeved Laboratory CoatProvides a primary barrier against accidental skin contact.[10] For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory NIOSH/MSHA or EN 149 approved respiratorRequired when handling the compound outside of a certified chemical fume hood, if dust is generated, or if irritation is experienced.[10][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the potential for accidental exposure and ensures the integrity of your research.

Preparation and Engineering Controls
  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound is unavailable, review the SDS for similar compounds to familiarize yourself with the potential hazards.[1][2][3][4][7]

  • Designated Work Area: All handling of 3,5-Diiodo-4-methoxybenzohydrazide should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11]

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

Handling Protocol
  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Weighing: If weighing the solid compound, do so in a balance enclosure or a fume hood to prevent the dispersal of dust.[10]

  • Avoid Inhalation and Contact: Consciously avoid breathing in dust or fumes and prevent any contact with skin or eyes.[1][12]

  • Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][10] Wash hands thoroughly after handling, even if gloves were worn.[1]

Storage
  • Container: Store the compound in a tightly sealed, clearly labeled container.[2][10]

  • Location: The storage area should be cool, dry, and well-ventilated.[2] Store away from incompatible materials such as strong oxidizing agents.[7]

  • Access: The storage area should be locked or otherwise accessible only to authorized personnel.[10]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 3,5-Diiodo-4-methoxybenzohydrazide and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

Waste Characterization

As a halogenated organic compound, 3,5-Diiodo-4-methoxybenzohydrazide must be disposed of as hazardous waste.[13] It is crucial to segregate this waste from non-halogenated waste streams to ensure proper disposal.[13]

Disposal Procedure
  • Waste Container: Use a designated, properly labeled, and sealable hazardous waste container for halogenated organic solids.[13]

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, weighing papers, and disposable lab coats, must also be placed in the designated hazardous waste container.[13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "3,5-Diiodo-4-methoxybenzohydrazide."[13]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[14][15][16][17]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using a chemical spill kit.

  • Collection: Carefully sweep or vacuum the solid material into a sealed container for disposal as hazardous waste.[1][10] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.

  • Reporting: Report all spills to the laboratory supervisor and the EHS department immediately.[10]

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling 3,5-Diiodo-4-methoxybenzohydrazide.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS of Similar Compounds prep_area Designate Work Area (Fume Hood) prep_sds->prep_area prep_equip Verify Emergency Equipment prep_area->prep_equip prep_ppe Don Appropriate PPE prep_equip->prep_ppe handle_weigh Weigh in Contained Space prep_ppe->handle_weigh handle_transfer Transfer with Care handle_weigh->handle_transfer handle_avoid Avoid Inhalation & Contact handle_transfer->handle_avoid handle_wash Wash Hands After Handling handle_avoid->handle_wash disp_segregate Segregate as Halogenated Waste handle_wash->disp_segregate disp_container Use Designated Waste Container disp_segregate->disp_container disp_label Label Container Correctly disp_container->disp_label disp_collect Arrange for EHS Pickup disp_label->disp_collect

Caption: Safe Handling Workflow for 3,5-Diiodo-4-methoxybenzohydrazide.

References

  • Apollo Scientific. (2023, July 4).
  • ChemicalBook. (2023, December 7).
  • Thermo Fisher Scientific. (n.d.).
  • U.S. Environmental Protection Agency. (2025, May 30).
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • (n.d.).
  • Fisher Scientific. (2024, February 17).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Iodine.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Occupational Safety and Health Administration. (n.d.).
  • Benchchem. (2025).
  • ACS Publications. (2022, January 21). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology.
  • American Chemistry Council. (n.d.).
  • Thermo Fisher Scientific. (2025, September 22).
  • ASPR. (n.d.).
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • ResearchGate. (n.d.).
  • (n.d.). Hydrazine - Risk Management and Safety.
  • eCFR. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General.
  • MasterControl. (n.d.). 29 CFR 1910.
  • MDPI. (2026, February 4).
  • UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS.
  • NCBI Bookshelf. (2011).
  • ResearchGate. (2025, August 7). Toxicology of iodine: A mini review.
  • Apollo Scientific. (n.d.).
  • Benchchem. (2025). Personal protective equipment for handling 2,3,5,6-Tetrafluoro-4-hydrazinopyridine.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.